RhoNox-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H30N2O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[3-diethylazaniumylidene-6-[diethyl(oxido)azaniumyl]xanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H30N2O4/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(33,7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18H,5-8H2,1-4H3 |
InChI Key |
VBBOPWUGWHUQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)[N+](CC)(CC)[O-])OC2=C1)C4=CC=CC=C4C(=O)[O-])CC |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Ferrous Iron Landscape: A Technical Guide to RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of RhoNox-1, a powerful fluorescent probe for the selective detection of ferrous iron (Fe(II)). We will delve into the core principles of its mechanism, present key quantitative data, and provide detailed experimental protocols to empower researchers in their cellular iron metabolism and drug development studies.
The Core Principle: An Irreversible "Turn-On" Response to Ferrous Iron
This compound is a "turn-on" fluorescent probe designed for the highly selective detection of labile Fe(II) ions in living cells.[1][2][3] Its innovative mechanism is rooted in the specific chemical reactivity of Fe(II) with a tertiary amine N-oxide moiety integrated into a rhodamine B scaffold.[1]
In its native state, the N-oxide group on the rhodamine B fluorophore effectively quenches its fluorescence. This quenching is attributed to several mechanisms, including a break in the π-conjugation of the fluorophore, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[1][2][3] This "off" state exhibits a very low fluorescence quantum yield.
Upon encountering Fe(II), this compound undergoes an irreversible, Fe(II)-assisted reductive deoxygenation reaction.[1] This reaction removes the oxygen atom from the N-oxide, regenerating the strongly fluorescent rhodamine B. This "on" state results in a significant, up to 30-fold, increase in fluorescence intensity, providing a robust and readily detectable signal.[1][4] This process is highly selective for Fe(II); other biologically relevant metal ions, including ferric iron (Fe(III)), do not trigger a significant fluorescent response.[1][5][6][7]
Quantitative Data Summary
The performance of this compound as a selective Fe(II) probe is characterized by the following key parameters:
| Parameter | Value | Reference |
| Fluorescence State | Turn-on | [1][2][3] |
| Excitation Wavelength (Ex) | ~540 nm | [8] |
| Emission Wavelength (Em) | ~575 nm | [8][9] |
| Fluorescence Color | Orange-Red | [8] |
| Quantum Yield (Quenched State) | 0.01 | [1] |
| Quantum Yield (Activated State) | > 0.8 (Rhodamine B) | [1] |
| Fluorescence Enhancement | Up to 30-fold | [1][4] |
| Detection Limit | ~0.2 µM | [4] |
| Selectivity | High for Fe(II) over other metal ions, including Fe(III) | [1][5][6][7] |
| Cellular Localization | Tends to localize in the Golgi apparatus | [8][9] |
Signaling Pathway and Experimental Workflow
Principle of Fe(II) Detection by this compound
Caption: Fe(II) detection mechanism of this compound.
General Experimental Workflow for Cellular Fe(II) Imaging
Caption: General workflow for cellular Fe(II) imaging using this compound.
Experimental Protocols
The following are generalized protocols for in vitro and cellular experiments using this compound. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.
In Vitro Measurement of Fe(II)
Objective: To determine the fluorescence response of this compound to varying concentrations of Fe(II) in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
FeSO₄ stock solution (1 mM or 10 mM in water)
-
50 mM HEPES buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a 2 µM working solution of this compound in 50 mM HEPES buffer.[10]
-
Prepare a series of FeSO₄ dilutions in 50 mM HEPES buffer.
-
To the this compound working solution, add different final concentrations of FeSO₄.
-
Incubate the mixtures at 25 °C for 1 hour.[10]
-
Measure the fluorescence spectra using a fluorometer with an excitation wavelength of approximately 540 nm and record the emission from 550 nm to 650 nm.[10] The peak emission should be around 575 nm.[8][9]
-
Plot the fluorescence intensity at 575 nm against the concentration of Fe(II) to generate a calibration curve.
Detection of Intracellular Fe(II) in Adherent Cells
Objective: To visualize the labile Fe(II) pool in cultured adherent cells.
Materials:
-
Adherent cells cultured on sterile coverslips or glass-bottom dishes
-
This compound stock solution (1 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Working Solution: Dissolve 50 µg of this compound in 110 µL of DMSO to obtain a 1 mM stock solution.[8] Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[8] The optimal concentration should be determined experimentally.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the this compound working solution to the cells, ensuring the entire surface is covered. c. Incubate at room temperature or 37 °C for 5-30 minutes.[8]
-
Washing: a. Remove the this compound working solution. b. Wash the cells twice with fresh, serum-free medium or PBS for 5 minutes each time to remove any excess probe.[8]
-
Imaging: a. Mount the coverslip on a slide or place the dish on the microscope stage. b. Observe the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation ~540 nm, emission ~575 nm).[8]
Detection of Intracellular Fe(II) in Suspension Cells
Objective: To quantify the labile Fe(II) pool in suspension cells using flow cytometry or fluorescence microscopy.
Materials:
-
Suspension cells
-
This compound stock solution (1 mM in DMSO)
-
Serum-free cell culture medium or PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: a. Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4 °C and discard the supernatant. b. Resuspend the cell pellet in PBS and wash twice by centrifugation. c. Resuspend the cells to a density of 1x10⁶ cells/mL.[8]
-
Staining: a. Add 1 mL of the this compound working solution (1-10 µM in serum-free medium or PBS) to the cell suspension. b. Incubate at room temperature for 5-30 minutes.[8]
-
Washing: a. Centrifuge the cells at 400 x g for 3-4 minutes at 4 °C and discard the supernatant. b. Wash the cells twice with PBS.[8]
-
Analysis: a. Resuspend the final cell pellet in serum-free cell culture medium or PBS. b. Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission settings.[8]
Conclusion
This compound stands as a valuable chemical tool for the specific and sensitive detection of labile Fe(II) in biological systems. Its "turn-on" fluorescence mechanism, high selectivity, and applicability in live-cell imaging make it an indispensable probe for researchers investigating the intricate roles of ferrous iron in health and disease. By following the principles and protocols outlined in this guide, scientists can effectively harness the power of this compound to gain deeper insights into iron biology and accelerate the development of novel therapeutic strategies.
References
- 1. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 10. rsc.org [rsc.org]
RhoNox-1: A Technical Guide to a Fluorescent Probe for Divalent Iron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of RhoNox-1, a highly selective turn-on fluorescent probe for the detection of divalent iron (Fe²⁺) in biological systems.
Chemical Structure and Properties
This compound is a synthetic organic molecule derived from Rhodamine B. Its chemical structure is characterized by a xanthene core, similar to other rhodamine dyes, but with a key modification: one of the diethylamino groups is N-oxidized. This N-oxide moiety is crucial for its function as a selective Fe²⁺ probe.
Chemical Identity:
-
IUPAC Name: 2-[3-(diethylamino)-6-[diethyl(oxido)amino]-3H-xanthen-9-yl]benzoic acid
-
CAS Number: 1447815-38-4[1]
-
Molecular Formula: C₂₈H₃₀N₂O₄[2]
-
Molecular Weight: 458.55 g/mol [2]
A summary of the key physicochemical and spectral properties of this compound is presented in Table 1.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Appearance | Pink to red solid | [1] |
| Excitation Wavelength (λex) | 540 nm | [1][2] |
| Emission Wavelength (λem) | 575 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 24,000 M⁻¹cm⁻¹ at 492 nm | [2] |
| Quantum Yield (Φ) | 0.01 | [3] |
| pKa Values | 3.4, 7.1, 11.3 | [2] |
| Solubility | Soluble in DMSO | [1][4] |
| Storage | Store at -20°C, protect from light | [4] |
Mechanism of Action: Selective Detection of Fe²⁺
This compound functions as a "turn-on" fluorescent probe, meaning its fluorescence intensity increases significantly upon reaction with its target. The underlying mechanism is a highly selective chemical reaction between the N-oxide group of this compound and ferrous iron (Fe²⁺).
In its native state, the N-oxide group disrupts the π-conjugation of the xanthene fluorophore and facilitates non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) and photoinduced electron transfer (PET), resulting in very low fluorescence (quantum yield of 0.01). Upon encountering Fe²⁺, the N-oxide is reduced to a tertiary amine. This reduction restores the full π-conjugation of the rhodamine core, leading to a dramatic increase in fluorescence intensity (up to a 30-fold enhancement) and the generation of the highly fluorescent product, Rhodamine B.[5][6] This reaction is highly specific for Fe²⁺, with negligible response to other biologically relevant metal ions, including Fe³⁺.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity of RhoNox-1 for Ferrous Iron: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the high selectivity of RhoNox-1, a powerful fluorescent probe for the detection of ferrous iron (Fe²⁺). Understanding this selectivity is paramount for its effective application in cellular biology, disease pathology, and the development of novel therapeutic strategies. This document provides a comprehensive overview of its mechanism, quantitative data, experimental protocols, and the logical framework of its application.
Core Mechanism: A Selective Deoxygenation Reaction
This compound's remarkable selectivity for ferrous iron is rooted in a specific chemical reaction rather than a simple chelation or binding event. The probe is a derivative of rhodamine B, where one of the tertiary amine groups is N-oxidized.[1][2] This N-oxide moiety renders the molecule largely non-fluorescent by disrupting the π-conjugation of the xanthene fluorophore and promoting non-radiative decay processes like twisted internal charge transfer (TICT) and photo-induced electron transfer (PET).[1][2][3]
Upon interaction with Fe²⁺, the N-oxide group undergoes a selective deoxygenation reaction, reducing it back to a tertiary amine.[1][2] This restores the highly fluorescent structure of rhodamine B, resulting in a significant "turn-on" fluorescence signal.[1] This reaction-based sensing mechanism is highly specific to the reducing potential of ferrous iron, and is not observed with other biologically relevant metal ions, including its oxidized counterpart, ferric iron (Fe³⁺).[1][4]
Quantitative Data on this compound Performance
The performance of this compound as a selective Fe²⁺ probe has been characterized by several key quantitative parameters.
| Parameter | Value | Reference |
| Fluorescence Increase (upon reaction with Fe²⁺) | ~30-fold | [1][5] |
| Excitation Wavelength (Ex) | ~540 nm | [6][7] |
| Emission Wavelength (Em) | ~575 nm | [6][7] |
| Fluorescence Quantum Yield (Φ) of this compound | 0.01 | [4] |
| Fluorescence Quantum Yield (Φ) of Rhodamine B (product) | ~0.31 in water | [8] |
| Detection Limit | Approximately 0.2 µM | [5] |
Metal Ion Selectivity
This compound exhibits exceptional selectivity for ferrous iron over a wide range of other biologically relevant metal ions. While specific quantitative selectivity ratios are not extensively reported, graphical data from multiple sources consistently demonstrate that a significant fluorescence enhancement is only observed in the presence of Fe²⁺. Other metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Fe³⁺ do not induce a notable fluorescence response.[4][9]
Experimental Protocols
Accurate and reproducible results with this compound necessitate adherence to established experimental protocols. Below are detailed methodologies for both in vitro and cell-based assays.
In Vitro Fluorescence Spectroscopy
This protocol is designed to measure the fluorescence response of this compound to ferrous iron in a controlled, cell-free environment.
Materials:
-
This compound
-
High-purity Dimethyl sulfoxide (B87167) (DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄) or Ferrous Ammonium Sulfate (FAS) solution (freshly prepared)
-
Fluorometer
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in high-purity DMSO to prepare a stock solution of 1 mM.
-
Preparation of Working Solution: Dilute the this compound stock solution in HEPES buffer (50 mM, pH 7.4) to a final concentration of 2 µM.[10]
-
Preparation of Fe²⁺ Solution: Prepare a stock solution of FeSO₄ or FAS in water. Just before use, dilute the stock solution to the desired final concentrations in HEPES buffer.
-
Measurement: a. Acquire a baseline fluorescence spectrum of the this compound working solution using an excitation wavelength of 540 nm. b. Add the desired concentration of the Fe²⁺ solution to the this compound working solution. c. Incubate the mixture at room temperature (or 37°C) for a specified period (e.g., 1 hour).[10] d. Measure the fluorescence emission spectrum from approximately 560 nm to 650 nm. The peak fluorescence intensity should be around 575 nm.
-
Selectivity Assay: To test for selectivity, repeat the measurement procedure, substituting the Fe²⁺ solution with solutions of other metal ions at appropriate concentrations.
Live Cell Imaging of Labile Ferrous Iron
This protocol outlines the use of this compound for the visualization of intracellular labile Fe²⁺ pools in living cells.
Materials:
-
This compound
-
High-purity DMSO
-
Cell culture medium (serum-free for dilution) or Phosphate-Buffered Saline (PBS)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-purity DMSO.[6]
-
Preparation of this compound Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM (a common starting concentration is 5 µM).[6] The optimal concentration may vary depending on the cell type.
-
Cell Staining: a. Culture cells to the desired confluency on a suitable imaging vessel. b. Wash the cells twice with PBS. c. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.[6][7] The optimal incubation time should be determined empirically.
-
Washing: Wash the cells twice with PBS or medium to remove excess probe.[7]
-
Imaging: a. Observe the cells using a fluorescence microscope. b. Use an excitation wavelength of ~540 nm and collect the emission at ~575 nm. c. For experiments involving the modulation of intracellular Fe²⁺, cells can be pre-treated with an iron source (e.g., 100 µM FAS for 30 minutes) or a chelator (e.g., 2,2'-bipyridyl) before or during this compound staining.[10]
Visualizing the Core Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. goryochemical.com [goryochemical.com]
- 8. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Probing the Cellular labile Iron Pool: A Technical Guide to RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of RhoNox-1, a powerful fluorescent probe for the selective detection and imaging of labile ferrous iron (Fe2+) in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data to facilitate its effective implementation in research and drug development settings.
Introduction to this compound and the Labile Iron Pool
The labile iron pool (LIP) is a crucial intracellular component, representing a pool of chelatable and redox-active iron that participates in a myriad of cellular processes. Dysregulation of the LIP is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and ferroptosis. Accurate measurement of the LIP is therefore essential for understanding iron homeostasis and developing novel therapeutic strategies.
This compound is a highly selective "turn-on" fluorescent probe designed for the specific detection of Fe2+ within the LIP.[1][2] Its innovative N-oxide-based chemistry ensures minimal background fluorescence and a robust signal upon interaction with ferrous iron, making it an invaluable tool for live-cell imaging and flow cytometry applications.[3][4]
Mechanism of Action
This compound's functionality is rooted in a selective chemical reaction with Fe2+. The probe consists of a rhodamine B fluorophore scaffold where one of the tertiary amine groups is N-oxidized.[3] This N-oxide group effectively quenches the fluorescence of the rhodamine B core through mechanisms such as breaking the π-conjugation, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[2][3]
In the presence of Fe2+, the N-oxide is reduced back to a tertiary amine.[3][5] This irreversible deoxygenation reaction restores the π-conjugation of the fluorophore, leading to a significant increase in fluorescence intensity.[3] This "turn-on" response is highly specific to Fe2+, with negligible reactivity towards other biologically relevant metal ions, including ferric iron (Fe3+).[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
RhoNox-1 in Ferroptosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe with a dual role in the study of ferroptosis. Initially designed for the specific detection of ferrous iron (Fe²⁺), a key mediator of ferroptosis, recent studies have revealed its potent inhibitory effects on this form of regulated cell death. This document details the mechanism of action of this compound, presents its quantitative performance data, provides detailed experimental protocols for its application, and illustrates key pathways and workflows through diagrams.
Core Concepts: Ferroptosis and the Role of this compound
Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2][3] This process is distinct from other forms of cell death like apoptosis and necrosis.[3] The catalytic activity of intracellular labile ferrous iron (Fe²⁺) is central to the generation of lipid reactive oxygen species (ROS) that drive the ferroptotic process.[1][2]
This compound is a cell-permeable fluorescent probe that was developed for the specific detection of Fe²⁺ in living cells.[4][5][6][7] It operates through a selective reaction with Fe²⁺, which triggers a significant increase in its fluorescence intensity.[4][5][6][7] This property allows for the visualization and quantification of labile Fe²⁺ pools, which are known to expand during ferroptosis.
Unexpectedly, the chemical reaction that underlies its function as a probe—the selective oxidation of Fe²⁺—also confers upon this compound the ability to inhibit ferroptosis.[1][2] By depleting the catalytic Fe²⁺ pool, this compound effectively suppresses the Fenton-like reactions that generate lipid hydroperoxides, thus protecting cells from ferroptotic death.[1]
Quantitative Data Summary
The performance of this compound both as a fluorescent probe and as a ferroptosis inhibitor has been quantitatively assessed in various studies. The following tables summarize the key data points.
| Property | Value | Source(s) |
| Excitation Maximum (Ex) | 540 nm | [4][5][6][8] |
| Emission Maximum (Em) | 575 nm | [4][5][6][8] |
| Color of Fluorescence | Orange-Red | [4][5][7][8] |
| Subcellular Localization | Golgi Apparatus, Endoplasmic Reticulum | [1][4][8][9] |
| Molecular Weight | 458.55 g/mol (as C₂₈H₃₀N₂O₄) | [6] |
Table 1: Physicochemical and Fluorescent Properties of this compound
| Ferroptosis Inducer | Cell Line | IC₅₀ Value of this compound | Source(s) |
| Erastin (B1684096) | HT1080 | 12.8 µM | [1][9] |
| RSL-3 | HT1080 | > 50% inhibition at 12.8 µM | [1][2] |
Table 2: Inhibitory Activity of this compound against Induced Ferroptosis
Mechanism of Action and Signaling Pathways
The dual functionality of this compound is rooted in its chemical interaction with Fe²⁺. The following diagrams illustrate the mechanism of this compound and its intervention in the ferroptosis signaling pathway.
References
- 1. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]
A Technical Guide to the Subcellular Localization of RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the subcellular localization of RhoNox-1, a fluorescent probe for the specific detection of divalent iron ions (Fe²⁺). Understanding the precise location of this compound within cellular compartments is critical for the accurate interpretation of experimental data in studies of iron homeostasis, oxidative stress, and related pathological conditions.
Introduction to this compound
This compound is a cell-permeable, "turn-on" fluorescent probe that exhibits a significant increase in fluorescence intensity upon selective reaction with Fe²⁺.[1][2] This reaction is irreversible and results in the generation of a stable, orange-red fluorescent product with an excitation maximum at approximately 540 nm and an emission maximum at 575 nm.[3][4] The probe's fluorescence is quenched in its native state through a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes involving its N-oxide group.[1][2] The presence of Fe²⁺ leads to the deoxygenation of the N-oxide group, restoring the fluorescence of the rhodamine B backbone.[2][5]
Subcellular Localization of this compound
Initial characterizations suggested that this compound tends to localize to the Golgi apparatus.[3][6] However, more recent and detailed co-localization studies have demonstrated a predominant localization within endolysosomal compartments.
Quantitative Co-localization Data
Quantitative analysis of this compound co-localization with organelle-specific markers in U87MG astrocytoma cells provides a clearer picture of its subcellular distribution. The following table summarizes key co-localization coefficients.
| Organelle Marker | Co-localization Coefficient | Value (Mean ± SD) | Interpretation |
| LysoTracker (Endolysosomes) | Pearson Correlation Coefficient | 0.84 ± 0.03 | High degree of co-localization |
| Mander's M1 (this compound in LysoTracker) | 0.70 ± 0.1 | 70% of this compound signal overlaps with LysoTracker | |
| Mander's M2 (LysoTracker in this compound) | 0.68 ± 0.05 | 68% of LysoTracker signal overlaps with this compound | |
| GolgiTracker (Golgi Apparatus) | Pearson Correlation Coefficient | 0.09 ± 0.04 | Minimal co-localization |
| Mander's M1 (this compound in GolgiTracker) | 0.05 ± 0.08 | 5% of this compound signal overlaps with GolgiTracker | |
| Mander's M2 (GolgiTracker in this compound) | 0.03 ± 0.03 | 3% of GolgiTracker signal overlaps with this compound |
Data sourced from Halcrow et al. (2022).[7]
These data strongly indicate that while some minor association with the Golgi cannot be entirely excluded, the primary site of this compound accumulation and Fe²⁺ detection is within the endolysosomal system.[7] This includes early endosomes, late endosomes, and lysosomes.[7]
Signaling Pathways and Iron Homeostasis in Relevant Compartments
The localization of this compound to endolysosomes and its potential minor presence in the Golgi places it at the crossroads of cellular iron trafficking.
Endolysosomal Iron Homeostasis
The endolysosomal pathway is central to the uptake and recycling of iron. Transferrin-bound ferric iron (Fe³⁺) is endocytosed, and the acidic environment of the endosome facilitates its release from transferrin. The ferrireductase STEAP3 then reduces Fe³⁺ to Fe²⁺, which is subsequently transported into the cytosol by the divalent metal transporter 1 (DMT1).[8][9]
Figure 1: Endolysosomal iron trafficking and this compound detection.
Golgi Apparatus and Metal Ion Homeostasis
The Golgi apparatus is a key site for protein and lipid modification and requires a specific luminal environment, including the homeostasis of various metal ions like calcium, manganese, zinc, and copper, which act as cofactors for resident enzymes.[10][11] While iron is not a primary regulatory metal ion in the Golgi, the trafficking of metal transporters like DMT1 can involve the Golgi, suggesting a potential, albeit likely transient, role for this organelle in iron distribution.[12]
Experimental Protocols
Accurate determination of Fe²⁺ levels using this compound relies on meticulous experimental technique.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mM):
-
Allow the vial of this compound to reach room temperature.
-
Briefly centrifuge the vial to collect the solid at the bottom.
-
Add 109-110 µL of high-purity, anhydrous DMSO to 50 µg of this compound.[3][6][13]
-
Vortex to dissolve completely.
-
Store the stock solution in aliquots at -20°C to -80°C, protected from light.
-
-
Working Solution (1-10 µM):
References
- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 7. Heterogeneity of ferrous iron-containing endolysosomes and effects of endolysosome iron on endolysosome numbers, sizes, and localization patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Endolysosome Function in Iron Metabolism and Brain Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Transport Machinery of Human Cells: Players and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Golgi Metal Ion Homeostasis in Human Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Golgi Metal Ion Homeostasis in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Golgi-targeting fluorescent probe for labile Fe(ii) to reveal an abnormal cellular iron distribution induced by dysfunction of VPS35 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. goryochemical.com [goryochemical.com]
A Technical Guide to RhoNox-1: A Selective Fluorescent Probe for Divalent Iron
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺). This document details its spectral properties, experimental protocols for its application in cellular imaging, and the underlying signaling mechanism of its fluorescence activation.
Core Principles of this compound
This compound is a valuable tool for investigating the roles of labile iron in various biological and pathological processes. In its native state, this compound exhibits minimal fluorescence due to quenching mechanisms. However, upon selective reaction with Fe²⁺, it undergoes a transformation into a highly fluorescent product, enabling the visualization and quantification of intracellular Fe²⁺ levels. This "turn-on" characteristic provides a high signal-to-noise ratio, making it suitable for sensitive applications in live-cell imaging and flow cytometry. The probe is cell-permeable and has shown a tendency to localize within the Golgi apparatus.[1][2][3][4][5]
Spectroscopic Properties
The spectral characteristics of this compound are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy. In its non-fluorescent N-oxide form, this compound has an absorption maximum at approximately 492 nm.[6] Upon reaction with Fe²⁺, the probe's absorption and emission spectra shift, generating a strong fluorescent signal. The resulting fluorescent product, rhodamine B, has an excitation maximum around 540 nm and an emission maximum at approximately 575 nm.[1][2][3][4][5]
| Property | Value (this compound, "Off" State) | Value (this compound + Fe²⁺, "On" State) | Reference |
| Maximum Excitation Wavelength (λex) | ~540 nm | ~540 nm | [1][2][4][7] |
| Maximum Emission Wavelength (λem) | ~575 nm (weak) | ~575 nm (strong) | [1][2][4][6] |
| Molar Absorptivity (ε) at λabs,max | 24,000 M⁻¹cm⁻¹ at 492 nm | Not explicitly stated, but absorption peak shifts to 555 nm | [6] |
| Quantum Yield (Φ) | 0.010 | Not explicitly stated, but a 30-fold increase in fluorescence intensity is observed | [6] |
Mechanism of Action: A Deoxygenation-Triggered Fluorescence Turn-On
The functionality of this compound as a selective Fe²⁺ probe is based on a chemical reaction that removes the fluorescence quenching elements of the molecule. In its native form, the fluorescence of the rhodamine scaffold is suppressed by two primary mechanisms: photo-induced electron transfer (PET) and twisted internal charge transfer (TICT) facilitated by the N-oxide group.[8]
The introduction of labile Fe²⁺ in the cellular environment triggers a redox reaction where Fe²⁺ reduces the N-oxide group of this compound. This deoxygenation reaction converts this compound to its highly fluorescent counterpart, rhodamine B.[6] The removal of the N-oxide disrupts the PET and TICT quenching pathways, resulting in a significant increase in fluorescence intensity.
Caption: Activation mechanism of the this compound fluorescent probe.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in cell-based assays. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mM): Dissolve 50 µg of this compound in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][5] Store the stock solution at -20°C, protected from light and moisture.
-
This compound Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[1][2][3] The optimal concentration should be determined empirically for each cell type and application.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile glass coverslips or in glass-bottom dishes.
-
When cells reach the desired confluency, remove the culture medium.
-
Wash the cells twice with PBS or a suitable buffer.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C.[7][9] The optimal incubation time may vary.
-
Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.
-
The cells are now ready for imaging using fluorescence microscopy.
Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[1][2][3]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in the this compound working solution at a density of approximately 1x10⁶ cells/mL.[1][2][3]
-
Incubate the cells for 5-30 minutes at room temperature.[1][2][3]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][2][3]
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in a serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.
Caption: General experimental workflows for staining adherent and suspension cells with this compound.
Fluorescence Measurement and Imaging
For fluorescence measurements, an excitation wavelength of 540 nm is recommended.[7] Fluorescence spectra can be recorded using a fluorometer with appropriate slit widths. For fluorescence microscopy, a standard filter set for rhodamine or Cy3 is generally suitable. Laser excitation at 532 nm or 543 nm can also be used.[9] The emission should be collected around 570 nm.[9]
Conclusion
This compound is a powerful and selective fluorescent probe for the detection of labile Fe²⁺ in living cells. Its "turn-on" fluorescence mechanism provides a robust signal for cellular imaging applications. The experimental protocols outlined in this guide, coupled with an understanding of its spectral properties and mechanism of action, will enable researchers to effectively utilize this compound in their studies of iron biology and related diseases.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 5. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. goryochemical.com [goryochemical.com]
Methodological & Application
Application Notes and Protocols for RhoNox-1 Staining in Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of divalent ferrous iron (Fe²⁺) within living cells.[1] This "turn-on" probe exhibits weak fluorescence in its native state but undergoes a significant increase in fluorescence intensity upon reaction with Fe²⁺, forming the highly fluorescent product rhodamine B.[2] This reaction is irreversible and demonstrates high selectivity for Fe²⁺ over other biologically relevant metal ions, including ferric iron (Fe³⁺).[2] The primary subcellular localization of this compound is the Golgi apparatus, with some reports suggesting potential localization in the endoplasmic reticulum and endolysosomes.[3][4][5]
The detection of labile iron pools is crucial for understanding cellular processes such as oxidative stress, ferroptosis, and various pathological conditions.[2] Aberrant iron metabolism can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, causing cellular damage.[2] this compound serves as a valuable tool for investigating the role of labile Fe²⁺ in these signaling pathways.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₂O₄ | [3] |
| Molecular Weight | 458.55 g/mol | [3] |
| Excitation Maximum (Ex) | ~540 nm | [3][6] |
| Emission Maximum (Em) | ~575 nm | [3][6] |
| Quantum Yield (Φ) | 0.01 (unbound) | [2] |
| Solvent for Stock Solution | DMSO | [3] |
Concentration-Dependent Fluorescence of this compound
The fluorescence intensity of this compound is directly proportional to the concentration of Fe²⁺. The following table summarizes the observed increase in relative fluorescence units (RFU) with increasing concentrations of FeCl₂ in a cell lysate solution.
| FeCl₂ Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | ~10 |
| 25 | ~50 |
| 50 | ~100 |
| 100 | ~180 |
| 150 | ~250 |
| 200 | ~320 |
| Data adapted from a study by Halcrow et al. (2022) where Fethis compound (10 µM) was incubated with varying concentrations of FeCl₂.[5] |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1 mM):
-
Dissolve 50 µg of this compound powder in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]
-
Mix thoroughly by vortexing.
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 1 mM this compound stock solution to the desired final concentration (typically 1-10 µM) in a serum-free cell culture medium or phosphate-buffered saline (PBS).[7]
-
The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on a suitable sterile imaging vessel (e.g., glass-bottom dishes, coverslips, or chamber slides) and culture until they reach the desired confluency.
-
Cellular Treatment (Optional): If investigating the effects of a specific treatment (e.g., induction of oxidative stress, iron supplementation), treat the cells according to the experimental design.
-
Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS or a suitable buffer.
-
Staining: Add the prepared this compound working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[7] The optimal incubation time should be determined for each cell line and experimental setup.
-
Washing: Aspirate the staining solution and wash the cells two to three times with warm culture medium or PBS to remove excess probe.[7]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~540 nm, Emission: ~575 nm).
Mandatory Visualization
Signaling Pathway of Labile Iron Pool and ROS Generation
Caption: Labile Iron Pool Signaling Pathway.
Experimental Workflow for this compound Staining
Caption: this compound Staining Workflow.
References
- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 7. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
Application Notes and Protocols for Live-Cell Imaging with RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of labile ferrous iron (Fe²⁺) in living cells.[1][2][3] This "turn-on" probe exhibits weak fluorescence in its native state but displays a significant, irreversible increase in orange-red fluorescence upon reaction with Fe²⁺.[1][2][3] The mechanism relies on the specific deoxygenation of a tertiary amine N-oxide group on the rhodamine B-based fluorophore by Fe²⁺, which restores its π-conjugation and strong fluorescence.[4][5] This highly specific reaction does not occur with other biologically relevant metal ions, including ferric iron (Fe³⁺), making this compound an excellent tool for studying the dynamics of the labile iron pool.[4][6] Labile iron is a crucial component of various cellular processes, and its dysregulation is implicated in oxidative stress and a range of pathologies.[4] this compound is suitable for fluorescence microscopy and flow cytometry, with a tendency to localize in the Golgi apparatus.[1][2][3]
While this compound is a direct probe for Fe²⁺, its application can be extended to investigate signaling pathways that influence intracellular iron homeostasis. One such potential area of investigation is the cGMP-dependent protein kinase Iα (PKG Iα) signaling pathway. Although a direct link has not been established, it is plausible that PKG Iα activity could modulate the expression or activity of proteins involved in iron uptake, storage, or export, thereby affecting the labile iron pool. This application note provides protocols for the use of this compound in live-cell imaging and proposes a hypothetical framework for investigating the influence of the PKG Iα pathway on labile iron dynamics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~540 nm | [1][3][7] |
| Emission Maximum (Em) | ~575 nm | [1][3][7] |
| Quantum Yield (unbound) | 0.01 | [4] |
| Quantum Yield (Fe²⁺-bound) | > 0.30 | [4] |
| Color of Fluorescence | Orange-Red | [1][3] |
Table 2: Recommended Experimental Parameters for this compound
| Parameter | Recommended Range | Reference |
| Stock Solution Concentration | 1 mM in high-purity DMSO | [1][2][3] |
| Working Concentration | 1 - 10 µM | [1][2][3] |
| Incubation Time | 5 - 60 minutes | [1][2][8] |
| Incubation Temperature | Room Temperature or 37°C | [1][8] |
| Recommended Cell Types | Adherent and Suspension Cells | [1][2][3] |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of this compound and a hypothetical signaling pathway linking PKG Iα to labile iron pools.
Caption: Mechanism of this compound activation by ferrous iron (Fe²⁺).
References
- 1. Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins—Section 17.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. CatchPoint cGMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. The activity of cGMP-dependent protein kinase Iα is not directly regulated by oxidation-induced disulfide formation at cysteine 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gluconeogenic Signals Regulate Iron Homeostasis via Hepcidin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of myosin phosphatase by a specific interaction with cGMP- dependent protein kinase Ialpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes: High-Sensitivity Detection of Labile Iron Pools and Ferroptosis using RhoNox-1 Probe with Flow Cytometry
Introduction
Ferroptosis is a recently identified form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is implicated in the pathogenesis of multiple diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. A key initiator of ferroptosis is the presence of a labile iron pool (LIP), specifically ferrous iron (Fe2+), which catalyzes the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to lipid peroxidation and eventual cell death.[1]
The RhoNox-1 probe is a highly specific fluorescent sensor for the detection of intracellular Fe2+.[2][3][4] It is a cell-permeable molecule that remains non-fluorescent until it reacts with Fe2+, at which point it is oxidized to a highly fluorescent rhodamine-type product.[5][6][7] This reaction is irreversible and produces a stable orange-red fluorescence with an excitation maximum at approximately 540 nm and an emission maximum at 575 nm.[2][4] These spectral properties make this compound an ideal probe for flow cytometry analysis, allowing for the quantification of Fe2+ levels on a single-cell basis. Notably, the N-oxide chemistry of this compound not only provides high selectivity for Fe2+ but has also been shown to have an inhibitory effect on ferroptosis by selectively oxidizing Fe2+.[5][8]
These application notes provide a detailed protocol for the use of the this compound probe in conjunction with flow cytometry to measure changes in the intracellular labile iron pool, a key indicator of ferroptosis.
Signaling Pathway and Probe Mechanism
Ferroptosis is a complex process involving multiple interconnected pathways. A simplified representation of the core mechanism is the iron-dependent peroxidation of lipids. Intracellular Fe2+ participates in the Fenton reaction, generating highly reactive hydroxyl radicals that drive lipid peroxidation. This cascade of events can be inhibited by the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols. Inducers of ferroptosis, such as erastin (B1684096) and RSL-3, act by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion, or by directly inhibiting GPX4.[1][8]
The this compound probe directly measures the initiator of this cascade, the labile Fe2+. The probe's N-oxide group is selectively reduced by Fe2+, resulting in the formation of a fluorescent rhodamine derivative.[5][6] This "turn-on" fluorescence provides a direct and quantifiable measure of the intracellular Fe2+ concentration.
Figure 1: Simplified signaling pathway of ferroptosis and the mechanism of this compound probe.
Experimental Protocols
Materials and Reagents
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Serum-free cell culture medium
-
Cells of interest (suspension or adherent)
-
Ferroptosis inducer (e.g., Erastin, RSL-3) - Optional, for positive control
-
Iron chelator (e.g., Deferoxamine, 2,2'-bipyridyl) - Optional, for negative control
-
Flow cytometry tubes
-
Flow cytometer equipped with a blue laser (e.g., 488 nm or 561 nm) for excitation and appropriate emission filters (e.g., PE or PE-Texas Red channel).
Preparation of this compound Stock and Working Solutions
| Step | Reagent/Material | Instructions | Concentration |
| 1 | This compound powder, DMSO | Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO to prepare the stock solution.[2][3][4] | 1 mM |
| 2 | 1 mM this compound stock solution, Serum-free medium or PBS | Dilute the 1 mM stock solution in serum-free cell culture medium or PBS to prepare the working solution.[2][3][4] | 1-10 µM |
Note: The optimal concentration of the this compound working solution may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application. Prepare the working solution fresh before each use.
Staining Protocol for Suspension Cells
| Step | Procedure | Details |
| 1 | Cell Preparation | Centrifuge cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with PBS. Resuspend the cells to a density of 1 x 10^6 cells/mL.[2][3][4] |
| 2 | Staining | Add 1 mL of the this compound working solution to the cell suspension. Incubate at room temperature for 5-30 minutes, protected from light.[2][3][4] |
| 3 | Washing | Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.[2][3][4] |
| 4 | Resuspension & Analysis | Resuspend the final cell pellet in serum-free cell culture medium or PBS for immediate analysis by flow cytometry.[2][3] |
Staining Protocol for Adherent Cells
| Step | Procedure | Details |
| 1 | Cell Seeding | Culture adherent cells on sterile coverslips or in culture plates until they reach the desired confluency. |
| 2 | Staining | Remove the culture medium and add the this compound working solution to completely cover the cells. Incubate at room temperature for 5-30 minutes, protected from light.[3] |
| 3 | Washing | Aspirate the staining solution and wash the cells twice with pre-warmed culture medium. |
| 4 | Cell Detachment & Analysis | Detach the cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in serum-free medium or PBS for immediate flow cytometry analysis. |
Experimental Workflow for Flow Cytometry Analysis
Figure 2: Experimental workflow for this compound staining and flow cytometry analysis.
Data Presentation and Interpretation
The data obtained from the flow cytometer will be a measure of the fluorescence intensity of the this compound probe in individual cells. This can be presented as a histogram, where the x-axis represents the fluorescence intensity and the y-axis represents the cell count. An increase in the mean or median fluorescence intensity of the cell population indicates an increase in the intracellular labile Fe2+ pool.
Expected Results with Controls
| Condition | Expected Outcome | Interpretation |
| Untreated Cells | Basal level of fluorescence | Represents the endogenous labile Fe2+ pool in healthy cells. |
| Positive Control (e.g., Erastin, RSL-3) | Significant increase in fluorescence intensity | Induction of ferroptosis leads to an accumulation of labile Fe2+. |
| Negative Control (e.g., Deferoxamine) | Decrease in fluorescence intensity | Iron chelation reduces the available labile Fe2+ pool. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Suboptimal probe concentration- Insufficient incubation time- Low endogenous Fe2+ levels | - Titrate this compound concentration- Optimize incubation time- Use a positive control to induce Fe2+ accumulation |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Ensure thorough washing steps- Prepare fresh working solution and vortex before use |
| High cell death/toxicity | - High probe concentration- Prolonged incubation | - Reduce this compound concentration- Shorten incubation time |
Conclusion
The this compound probe is a powerful tool for the quantitative analysis of intracellular labile Fe2+ by flow cytometry. This method provides a sensitive and specific means to investigate the role of iron in biological processes, particularly in the study of ferroptosis. The detailed protocols and guidelines presented in these application notes will enable researchers to successfully employ the this compound probe in their studies of cellular iron metabolism and regulated cell death.
References
- 1. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]
Preparing RhoNox-1 Working Solution from DMSO Stock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4] Upon selective reaction with Fe²⁺, this compound is converted to its highly fluorescent form, rhodamine B, exhibiting a distinct orange-red fluorescence.[5] This irreversible reaction provides a valuable tool for investigating the roles of labile iron pools in various biological and pathological processes.[4][6] this compound is particularly noted for its tendency to localize within the Golgi apparatus.[1][3][4]
This document provides detailed protocols for the preparation of this compound working solutions from a dimethyl sulfoxide (B87167) (DMSO) stock, along with guidelines for cell staining procedures.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₂O₄ |
| Molecular Weight | 458.55 g/mol [3] |
| CAS Number | 1447815-38-4[3] |
| Excitation Wavelength (Ex) | 540 nm[1][3][4] |
| Emission Wavelength (Em) | 575 nm[1][3][4] |
| Appearance | Pink to red solid[1] |
Table 2: Solution Preparation and Storage
| Parameter | Recommendation |
| Stock Solution Solvent | DMSO (hygroscopic; use newly opened)[1] |
| Stock Solution Concentration | 1 mM[1][2][3][4] |
| Working Solution Solvent | Serum-free cell culture medium or PBS[1][2][3][4] |
| Working Solution Concentration | 1-10 µM (concentration should be optimized for the specific application)[1][2][3][4] |
| Stock Solution Storage | -20°C for up to 1 month or -80°C for up to 6 months (protect from light)[1] |
Experimental Protocols
Preparation of 1 mM this compound Stock Solution in DMSO
-
Reagent Preparation : Allow the vial of solid this compound and a new vial of anhydrous DMSO to equilibrate to room temperature.
-
Dissolution : To prepare a 1 mM stock solution, dissolve 50 µg of this compound in 110 µL of DMSO.[1][3][4] Alternatively, for 1 mg of this compound, add 2.1808 mL of DMSO.[1][3]
-
Mixing : Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[2]
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]
Preparation of this compound Working Solution
-
Thawing : Thaw a single aliquot of the 1 mM this compound DMSO stock solution at room temperature.
-
Dilution : Dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) using a serum-free cell culture medium or Phosphate Buffered Saline (PBS).[1][2][3][4] For example, to make 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of serum-free medium or PBS.
-
Usage : The working solution should be prepared fresh for each experiment.
Protocol for Staining Adherent Cells
-
Cell Culture : Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
Aspirate Medium : Carefully remove the cell culture medium.
-
Staining : Add a sufficient volume of the this compound working solution (e.g., 100 µL for a single well in a 96-well plate) to cover the cells.[1][4]
-
Incubation : Incubate the cells at room temperature for 5-30 minutes.[1][3][4] The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Washing : Aspirate the staining solution and wash the cells twice with fresh, pre-warmed culture medium (5 minutes per wash).[1][3][4]
-
Imaging : The cells are now ready for observation by fluorescence microscopy.
Protocol for Staining Suspension Cells
-
Cell Preparation : Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C to pellet the cells.[1][4] Discard the supernatant.
-
Washing : Resuspend the cell pellet in PBS and wash twice by centrifugation (1000 x g for 3-5 minutes), discarding the supernatant each time.[1][4]
-
Cell Density Adjustment : Resuspend the cells to a density of approximately 1x10⁶ cells/mL.[1][4]
-
Staining : Add 1 mL of the this compound working solution to the cell suspension.[1][4]
-
Incubation : Incubate at room temperature for 5-30 minutes.[1][3][4]
-
Post-Stain Centrifugation : Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][4]
-
Final Washes : Wash the cells twice with PBS (5 minutes each wash).[1][4]
-
Resuspension and Analysis : Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[1][2][4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimal Staining of Labile Iron Pools in HeLa Cells with RhoNox-1
Introduction
RhoNox-1 is a highly selective fluorescent probe designed for the detection of intracellular labile ferrous iron (Fe²⁺).[1] It operates as a "turn-on" sensor, exhibiting a significant increase in fluorescence upon reaction with Fe²⁺. This property makes it a valuable tool for researchers and drug development professionals studying iron homeostasis, oxidative stress, and ferroptosis in cellular models such as the HeLa human cervical cancer cell line. In HeLa cells, labile iron is a critical regulator of various cellular processes, including proliferation and apoptosis, and is implicated in the cellular response to stimuli like Tumor Necrosis Factor-alpha (TNFα).[2] Understanding the dynamics of the labile iron pool (LIP) is crucial for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions.
Principle of Detection
This compound is cell-permeable and, in its native state, is non-fluorescent. Upon entering the cell, it reacts specifically with Fe²⁺, leading to the irreversible formation of a highly fluorescent rhodamine B product. This reaction provides a direct and quantifiable measure of the intracellular labile iron pool. The resulting fluorescence can be visualized and quantified using fluorescence microscopy or flow cytometry, with excitation and emission maxima around 540 nm and 575 nm, respectively.[3]
Application in HeLa Cells
In HeLa cells, this compound can be utilized to:
-
Visualize and quantify the basal labile iron pool: Assess the endogenous levels of reactive Fe²⁺ under normal culture conditions.
-
Monitor changes in the labile iron pool: Investigate the effects of various treatments, such as iron chelators, iron supplements, or drug candidates, on intracellular iron homeostasis.
-
Study the role of labile iron in signaling pathways: Explore the involvement of Fe²⁺ in cellular processes like TNFα-induced apoptosis and ferroptosis.[2][4]
Data Presentation
The optimal working concentration of this compound for staining HeLa cells should be determined empirically, but a general range has been established through various studies. The following table summarizes the recommended concentrations and incubation times for fluorescent staining of labile iron pools in live cells.
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 1 - 10 µM | Start with a concentration in the lower end of the range and optimize based on signal intensity and background fluorescence.[3] |
| Incubation Time | 5 - 30 minutes | The optimal time may vary depending on the specific experimental conditions and the desired signal strength.[3] |
| Incubation Temperature | Room Temperature or 37°C | Incubation at 37°C may facilitate faster uptake and reaction. |
| Excitation Wavelength (max) | ~540 nm | |
| Emission Wavelength (max) | ~575 nm |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
This compound Stock Solution (1 mM):
-
Dissolve 50 µg of this compound in 110 µL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium or Phosphate-Buffered Saline (PBS).
-
It is recommended to prepare the working solution fresh for each experiment.
-
Protocol 2: Staining of Adherent HeLa Cells for Fluorescence Microscopy
-
Cell Seeding:
-
Seed HeLa cells onto sterile glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.
-
Culture the cells until they reach the desired confluency (typically 60-80%).
-
-
Cell Treatment (Optional):
-
If applicable, treat the cells with the experimental compounds (e.g., iron chelators, supplements, or drugs) for the desired duration.
-
-
Staining with this compound:
-
Aspirate the cell culture medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add a sufficient volume of the this compound working solution (1-10 µM) to completely cover the cells.
-
Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Aspirate the this compound working solution.
-
Wash the cells twice with pre-warmed serum-free medium or PBS to remove any unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (Excitation/Emission: ~540/575 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for staining HeLa cells with this compound.
Caption: Simplified signaling pathway of the labile iron pool in HeLa cells.
References
- 1. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of iron and ferritin in TNFalpha-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Susceptibility of cervical cancer to dihydroartemisinin-induced ferritinophagy-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Fe²⁺ in Tissue Sections using RhoNox-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of RhoNox-1, a highly selective fluorescent probe for the detection of divalent iron ions (Fe²⁺) in biological samples, with a specific focus on its application in tissue sections.
Introduction
This compound is a cell-permeable fluorescent probe designed for the specific detection of labile Fe²⁺.[1][2] Upon reaction with Fe²⁺, this compound undergoes a deoxygenation reaction, converting it into a highly fluorescent rhodamine B-like product.[3][4] This "turn-on" fluorescent response allows for the sensitive and selective visualization of intracellular Fe²⁺ pools.[5][6] The probe has been successfully utilized to detect Fe²⁺ in living cells and has shown utility in histochemical applications on frozen tissue sections.[6][7] Notably, this compound is not suitable for use with paraffin-embedded tissues, as the fixation and embedding process can lead to the leaching of labile Fe²⁺.[6][8]
Mechanism of Action
This compound's selectivity for Fe²⁺ is based on a chemical reaction involving the reduction of a tertiary amine N-oxide group on the probe molecule.[6] In its native state, the N-oxide group quenches the fluorescence of the rhodamine scaffold through mechanisms including twisted internal charge transfer (TICT) and photo-induced electron transfer (PET).[3][5] In the presence of Fe²⁺, the N-oxide is reduced, breaking the quenching mechanism and resulting in a significant increase in fluorescence intensity.[3][4] This reaction is irreversible and produces a stable fluorescent product.[1][9]
Caption: this compound activation by Fe²⁺.
Data Presentation
| Parameter | Value | Reference |
| Excitation Wavelength (max) | 540 nm | [1][10] |
| Emission Wavelength (max) | 575 nm | [1][10] |
| Fluorescence Color | Orange-Red | [1][9] |
| Stock Solution Concentration | 1 mM in DMSO | [1][10] |
| Working Solution Concentration | 1-10 µM | [1][10] |
| Subcellular Localization | Golgi Apparatus | [1][11] |
Experimental Protocols
Reagent Preparation
1. 1 mM this compound Stock Solution:
-
Dissolve 50 µg of this compound in 110 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][10]
-
Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
2. This compound Working Solution:
-
On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS or Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-10 µM.[1][10] The optimal concentration should be determined empirically for your specific tissue and experimental conditions.
Protocol for Staining Frozen Tissue Sections
This protocol is adapted from methodologies for cell staining and applications in rat renal tissue.[6][7][12]
Caption: Frozen tissue staining workflow.
Materials:
-
Freshly frozen tissue blocks
-
Cryostat
-
Microscope slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% Paraformaldehyde in PBS) - Optional
-
This compound Working Solution (1-10 µM)
-
Antifade mounting medium
-
Coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Tissue Sectioning:
-
Cut frozen tissue blocks into thin sections (e.g., 5-10 µm) using a cryostat.
-
Mount the sections onto clean microscope slides. It is recommended to use sections immediately after preparation.[6]
-
-
Fixation (Optional but Recommended):
-
For some applications, a quick fixation step may improve tissue morphology.[8]
-
Immerse the slides in cold 4% paraformaldehyde (PFA) in PBS for 10-15 minutes.
-
Note: Prolonged fixation may affect the labile Fe²⁺ pool.
-
-
Washing:
-
Staining:
-
Carefully remove excess PBS from around the tissue section.
-
Apply a sufficient volume of the this compound working solution to completely cover the tissue section.
-
Incubate at room temperature for 5-30 minutes in a dark, humidified chamber.[10][13] The optimal incubation time may vary depending on the tissue type and should be determined experimentally.
-
-
Post-Staining Wash:
-
Mounting:
-
Mount a coverslip over the tissue section using an antifade mounting medium.
-
-
Imaging:
Important Considerations
-
Tissue Preparation: The use of freshly prepared frozen sections is crucial, as labile Fe²⁺ can be easily lost during processing.[6] Paraffin embedding is not recommended.[6][8]
-
Controls: To validate the specificity of the staining, consider the following controls:
-
Negative Control: Sections not incubated with this compound to assess background autofluorescence.
-
Chelation Control: Pre-incubate tissue sections with an iron chelator, such as 2,2'-bipyridyl (Bpy), before staining with this compound. This should result in a significant reduction in the fluorescent signal.[6]
-
-
Quantitative Analysis: For semi-quantitative analysis, acquire images under identical conditions (e.g., exposure time, gain) and measure the fluorescence intensity in regions of interest using appropriate image analysis software.[7][12]
-
DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid cytotoxicity or artifacts.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical tools for detecting Fe ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective turn-on fluorescent probe for iron(II) to visualize labile iron in living cells (2013) | Tasuku Hirayama | 259 Citations [scispace.com]
- 6. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 9. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Co-staining with RhoNox-1 and Other Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of labile iron pools within cellular compartments is crucial for understanding a myriad of physiological and pathological processes, including oxidative stress, ferroptosis, and neurodegenerative diseases. RhoNox-1 is a highly selective fluorescent probe for the detection of divalent iron ions (Fe²⁺) in living cells.[1][2][3] Its ability to provide a turn-on fluorescence signal upon reacting with Fe²⁺ makes it a valuable tool for researchers. This document provides detailed protocols for utilizing this compound in co-staining experiments with other fluorescent markers, enabling the simultaneous visualization of labile iron pools and specific subcellular structures.
Mechanism of Action of this compound
This compound is a cell-permeable probe that, in its native state, exhibits weak fluorescence. This quenching is due to a non-radiative deactivation process involving a tertiary amine N-oxide group.[3] Upon selective reaction with Fe²⁺, the N-oxide group is reduced, leading to the formation of a highly fluorescent rhodamine B-like product.[4][5] This irreversible reaction results in a significant increase in fluorescence intensity, allowing for the sensitive detection of labile Fe²⁺.[1][2] this compound has been observed to localize primarily in the Golgi apparatus.[1][2][6]
Caption: Mechanism of this compound activation.
Spectral Compatibility and Marker Selection
Successful co-staining experiments hinge on the selection of fluorescent probes with minimal spectral overlap. This compound exhibits an excitation maximum around 540 nm and an emission maximum around 575 nm, producing an orange-red fluorescence.[1][2] When selecting additional fluorescent markers, it is essential to choose those with distinct excitation and emission spectra to allow for clear differentiation of signals using appropriate filter sets on a fluorescence microscope or flow cytometer.
Below is a table summarizing fluorescent markers that have been successfully used in co-staining experiments with this compound, along with their spectral properties.
| Fluorescent Marker | Target Organelle | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with this compound |
| This compound | Labile Fe²⁺ (Golgi) | ~540[1][2] | ~575[1][2] | - |
| Hoechst 33342 | Nucleus | ~350[7] | ~461[4][7] | Low |
| MitoTracker Green FM | Mitochondria | ~490[6][8][9] | ~516[8][10] | Low |
| LysoTracker Green DND-26 | Lysosomes (acidic) | ~504[2][11][12] | ~511[2][11][12] | Low |
| ER-Tracker Green | Endoplasmic Reticulum | ~504[13][14] | ~511[13][14] | Low |
| BODIPY-FL Ceramide-BSA | Golgi Apparatus | ~505[15] | ~511[15] | Low |
Experimental Protocols
This section provides a general protocol for co-staining adherent cells with this compound and a second fluorescent marker. This protocol should be optimized for specific cell types and experimental conditions.
Caption: General workflow for co-staining.
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
This compound Working Solution (1-10 µM):
-
Dilute the 1 mM this compound stock solution in pre-warmed serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.[1][2]
-
The optimal concentration should be determined experimentally, but a starting concentration of 5 µM is often used.[8]
-
Prepare the working solution fresh before each experiment.
-
-
Second Fluorescent Marker Stock and Working Solutions:
-
Prepare stock and working solutions of the second fluorescent marker according to the manufacturer's instructions. For example:
-
MitoTracker Green FM: Prepare a 1 mM stock in DMSO and use a working concentration of 100-400 nM.[8]
-
LysoTracker Green DND-26: Use the provided 1 mM solution and dilute to a working concentration of 50 nM.[12]
-
ER-Tracker Green: Prepare a 1 mM stock in DMSO and use a working concentration of 2 µM.[14]
-
BODIPY-FL Ceramide-BSA: Use a working concentration of 1-5 µM.[8][17]
-
Hoechst 33342: Use a working concentration of 1 µg/mL.[8]
-
-
Staining Protocol for Adherent Cells
-
Cell Culture:
-
Culture adherent cells on sterile glass coverslips or in glass-bottom dishes appropriate for fluorescence microscopy.
-
-
Staining with the Second Fluorescent Marker:
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium or buffer.
-
Add the working solution of the second fluorescent marker (e.g., MitoTracker, LysoTracker, ER-Tracker) to the cells.
-
Incubate for the time and at the temperature recommended by the manufacturer (e.g., 15-45 minutes at 37°C).[8]
-
-
Washing:
-
Aspirate the staining solution and wash the cells 2-3 times with pre-warmed serum-free medium or buffer.
-
-
Staining with this compound:
-
Final Washing:
-
Aspirate the this compound working solution and wash the cells 2-3 times with fresh culture medium or buffer.[16]
-
-
Imaging:
-
Mount the coverslip on a slide with a drop of mounting medium or observe the cells directly in the glass-bottom dish.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
-
For this compound, use a filter set appropriate for rhodamine or Cy3 (e.g., excitation ~540 nm, emission ~575 nm).[7]
-
For green fluorescent markers, use a standard FITC filter set (e.g., excitation ~490 nm, emission ~515 nm).
-
For Hoechst 33342, use a DAPI filter set (e.g., excitation ~350 nm, emission ~460 nm).
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No this compound Signal | Low intracellular labile Fe²⁺ levels. | Include a positive control by treating cells with a source of ferrous ions, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS), prior to this compound staining.[7][8] |
| Insufficient incubation time or concentration. | Optimize the incubation time (5-30 minutes) and the concentration (1-10 µM) of this compound.[1][2] | |
| This compound degradation. | Prepare the this compound working solution fresh before each use. Store the DMSO stock solution properly at -20°C, protected from light.[7] | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps after incubation with the fluorescent probes.[12][18] |
| Autofluorescence of cells or medium. | Use phenol (B47542) red-free medium for the final wash and imaging.[8] Acquire an unstained control image to assess the level of autofluorescence. | |
| Spectral Bleed-through | Overlapping emission spectra of the fluorophores. | Use narrow bandpass filters to isolate the emission of each fluorophore. Perform sequential imaging, acquiring the signal from each channel separately.[14] |
| Incorrect filter sets. | Ensure that the filter sets on the microscope are appropriate for the specific excitation and emission spectra of the chosen fluorescent probes.[14] | |
| Cell Toxicity | High probe concentrations or prolonged incubation. | Perform a titration of each probe to determine the lowest effective concentration. Minimize incubation times. |
| Phototoxicity from imaging. | Reduce the excitation light intensity and exposure time during image acquisition. |
References
- 1. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. LysoTracker | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Spectrum [Hoechst 33342] | AAT Bioquest [aatbio.com]
- 6. Spectrum [MitoTracker Green FM] | AAT Bioquest [aatbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LysoTracker™ Green DND-26, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]
- 12. file.yizimg.com [file.yizimg.com]
- 13. abpbio.com [abpbio.com]
- 14. ER-Tracker Green (BODIPY FL Glibenclamide) | Cell Signaling Technology [cellsignal.com]
- 15. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. assets.fishersci.com [assets.fishersci.com]
Measuring Intracellular Fe(II) with RhoNox-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular labile iron pools is critical for understanding cellular metabolism, oxidative stress, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The ferrous ion (Fe(II)) is a particularly important component of this pool, participating in Fenton chemistry that can lead to the generation of reactive oxygen species. RhoNox-1 is a highly selective fluorescent probe designed for the specific detection of Fe(II) in living cells. Its "turn-on" fluorescent response upon reacting with Fe(II) provides a direct and sensitive method for quantifying this labile iron species. These application notes provide a comprehensive guide to using this compound for the measurement of intracellular Fe(II).
Principle of Detection
This compound is designed based on a rhodamine B scaffold, a strongly fluorescent dye.[1] In its native state, one of the tertiary amine groups of the rhodamine B structure is N-oxidized.[1] This N-oxide modification leads to a disruption of the π-conjugation and induces fluorescence quenching through mechanisms such as photo-induced electron transfer (PET) and twisted intramolecular charge transfer (TICT).[1][2] As a result, this compound is initially non-fluorescent.
Upon selective reaction with intracellular Fe(II), the N-oxide group is deoxygenated, regenerating the highly fluorescent rhodamine B structure.[1][2] This irreversible reaction results in a significant "turn-on" fluorescent signal, with an orange-red emission that can be readily detected using fluorescence microscopy or flow cytometry.[3][4] The key advantage of this compound is its high selectivity for Fe(II) over other metal ions, including the ferric ion (Fe(III)), ensuring specific detection of the catalytically active form of iron.[1]
Quantitative Data
The following tables summarize the key quantitative properties of the this compound probe.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₂O₄ | [5] |
| Molecular Weight | 458.55 g/mol | [5] |
| Excitation Wavelength (Ex) | ~540 nm | [3][4][5][6] |
| Emission Wavelength (Em) | ~575 nm | [3][4][5][6] |
| Quantum Yield (quenched) | 0.01 | [1] |
| Quantum Yield (Rhodamine B) | > 0.8 | [1] |
| Fluorescence Enhancement | ~30-fold | [1][7] |
| Subcellular Localization | Golgi Apparatus | [3][4][8][9] |
Table 2: Recommended Working Concentrations and Incubation Times
| Application | Recommended Concentration | Incubation Time | Temperature |
| Cell Staining (general) | 1-10 µM | 5-30 minutes | Room Temperature or 37°C |
| Fluorescence Microscopy | 5 µM | 1 hour | 37°C |
| Flow Cytometry | 1-10 µM | 5-30 minutes | Room Temperature |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution (1 mM)
-
Materials:
-
This compound (50 µg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) of high purity.[10]
-
-
Procedure:
-
Storage:
1.2. This compound Working Solution (1-10 µM)
-
Materials:
-
1 mM this compound stock solution
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
-
Procedure:
Staining Protocol for Adherent Cells
-
Materials:
-
Adherent cells cultured on sterile coverslips or in glass-bottom dishes.
-
This compound working solution (1-10 µM).
-
Serum-free cell culture medium or PBS for washing.
-
-
Procedure:
-
Remove the culture medium from the cells.
-
Wash the cells once with serum-free medium or PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.[4][6] For cells on a coverslip in a 6-well plate, 100 µL is typically sufficient.[3][4][6]
-
Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[3][4][6] Incubation time can be optimized as needed.
-
Remove the this compound working solution.
-
Wash the cells twice with serum-free medium or PBS for 5 minutes each time to remove any excess probe.[3][4][6]
-
The cells are now ready for imaging using a fluorescence microscope.
-
Staining Protocol for Suspension Cells
-
Materials:
-
Suspension cells in culture.
-
This compound working solution (1-10 µM).
-
PBS for washing.
-
Centrifuge.
-
-
Procedure:
-
Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL.[3][4][6]
-
Centrifuge the cell suspension at 400-1000 g for 3-5 minutes and discard the supernatant.[3][4][6]
-
Wash the cells twice with PBS, centrifuging and resuspending the pellet each time.[3][4][6]
-
Resuspend the cell pellet in 1 mL of the this compound working solution.[3][4][6]
-
Incubate the cells for 5-30 minutes at room temperature, protected from light.[3][4][6]
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[3][4][6]
-
Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[3][4][6]
-
Imaging and Data Analysis
-
Fluorescence Microscopy:
-
Observe the stained cells using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation ~540 nm, Emission ~575 nm).
-
Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is directly proportional to the intracellular Fe(II) concentration.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer with excitation and emission channels suitable for detecting the this compound signal.
-
The shift in the fluorescence intensity of the cell population can be used to quantify changes in intracellular Fe(II) levels.
-
Visualizations
Caption: Mechanism of this compound activation by Fe(II).
Caption: General experimental workflow for using this compound.
Troubleshooting
-
High background fluorescence:
-
Ensure the use of high-purity, anhydrous DMSO for preparing the stock solution. Degraded DMSO can increase background signals.[10]
-
Thoroughly wash the cells after staining to remove any unbound probe.
-
Optimize the probe concentration; lower concentrations may reduce background.
-
-
Low or no signal:
-
Confirm the presence of labile Fe(II) in your cell model. Consider using a positive control, such as treating cells with a known iron source like ferric ammonium (B1175870) citrate (B86180) (FAC), which increases the intracellular labile iron pool.
-
Ensure the fluorescence microscope or flow cytometer is set to the correct excitation and emission wavelengths.
-
Check the age and storage conditions of the this compound stock solution.
-
Conclusion
This compound is a powerful and selective tool for the detection and quantification of intracellular Fe(II). By following the provided protocols and considering the key parameters, researchers can obtain reliable and reproducible data on the dynamics of labile ferrous iron in a variety of cellular contexts, aiding in the investigation of iron metabolism and its role in health and disease.
References
- 1. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. cedarlanelabs.com [cedarlanelabs.com]
- 9. aladdin-e.com [aladdin-e.com]
- 10. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
Application Notes and Protocols for RhoNox-1 in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RhoNox-1 is a highly specific fluorescent probe designed for the detection of divalent iron ions (Fe²⁺) within living cells.[1][2] Its application is particularly relevant in the field of oxidative stress, as labile Fe²⁺ is a critical catalyst in the Fenton reaction, a major source of highly reactive hydroxyl radicals that can lead to cellular damage.[3] This document provides detailed application notes and experimental protocols for the use of this compound in studying the role of Fe²⁺ in oxidative stress and related cellular processes like ferroptosis.
Mechanism of Action
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent due to a tertiary amine N-oxide group that quenches the fluorescence of the rhodamine B scaffold through mechanisms like twisted intramolecular charge transfer (TICT) and photo-induced electron transfer (PET).[2][4] In the presence of Fe²⁺, the N-oxide group is selectively deoxygenated, restoring the fluorophore's structure and resulting in a significant increase in orange-red fluorescence.[2][4] This reaction is highly selective for Fe²⁺ over other metal ions, including Fe³⁺.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound for easy reference.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum (Ex) | 540 |
| Emission Maximum (Em) | 575 |
Table 2: Recommended Reagent Concentrations
| Reagent | Concentration |
| This compound Stock Solution (in DMSO) | 1 mM |
| This compound Working Solution | 1-10 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for its application in cellular assays.
Caption: Mechanism of this compound activation by Fe²⁺.
Caption: General experimental workflow for using this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution (1 mM)
-
Materials:
-
This compound (50 µg)
-
Anhydrous DMSO (110 µL)
-
-
Procedure:
2. Staining Protocol for Suspension Cells
-
Materials:
-
Suspension cells
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium or PBS
-
This compound working solution (1-10 µM in serum-free medium or PBS)
-
-
Procedure:
-
Collect suspension cells by centrifugation.
-
Wash the cells twice with PBS, centrifuging for 3-4 minutes at 400 g between washes.[1][5]
-
Resuspend the cell pellet to a density of 1x10⁶ cells/mL in serum-free medium or PBS.[1][5]
-
Add 1 mL of the this compound working solution to the cell suspension.
-
Incubate at room temperature for 5-30 minutes, protected from light.[1][5] The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[1][5]
-
Wash the cells twice with PBS for 5 minutes each time.[1][5]
-
Resuspend the cells in serum-free cell culture medium or PBS for analysis.[5]
-
Observe the cells using a fluorescence microscope (Ex/Em: 540/575 nm) or analyze by flow cytometry.[1][5]
-
3. Staining Protocol for Adherent Cells
-
Materials:
-
Adherent cells cultured on sterile coverslips or in culture plates
-
Serum-free cell culture medium or PBS
-
This compound working solution (1-10 µM in serum-free medium or PBS)
-
-
Procedure:
-
Culture adherent cells on a suitable sterile substrate (e.g., coverslips).
-
Remove the culture medium.
-
Add 100 µL of the this compound working solution to the cells, ensuring the entire surface is covered.[5]
-
Incubate at room temperature for 5-30 minutes, protected from light.[5][6]
-
Aspirate the this compound working solution.
-
Wash the cells two to three times with medium or PBS for 5 minutes each time.[1][5]
-
Observe the cells using a fluorescence microscope (Ex/Em: 540/575 nm).[5]
-
Applications in Drug Development and Oxidative Stress Research
-
Screening for Ferroptosis Inhibitors: this compound can be used to screen for compounds that inhibit ferroptosis by chelating or reducing the levels of labile Fe²⁺.[7]
-
Investigating Disease Models: The probe has been successfully used to detect catalytic Fe²⁺ in tissue samples from animal models of diseases associated with iron overload and oxidative stress, such as iron-induced carcinogenesis.[3][8]
-
Studying Cellular Iron Homeostasis: this compound is a valuable tool for investigating the dynamics of intracellular labile iron pools in response to various stimuli, including hypoxia and oxidative stress.[9] It has been noted that this compound tends to localize in the Golgi apparatus.[1][5]
-
Neurotoxicity Studies: The probe can be applied to investigate the role of iron-mediated oxidative stress in neurodegenerative diseases and neurotoxicity induced by environmental factors.[10]
Considerations and Best Practices
-
The concentration of the this compound working solution and incubation time should be optimized for each cell type and experimental setup.
-
It is recommended to prepare the this compound working solution fresh for each experiment.[1]
-
Due to the light sensitivity of the probe, all incubation steps should be performed in the dark.
-
For quantitative analysis, it is crucial to include appropriate controls, such as cells not treated with an iron source and cells treated with an iron chelator like 2,2'-bipyridyl.[4]
References
- 1. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
RhoNox-1 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for RhoNox-1, a highly selective turn-on fluorescent probe for the detection of intracellular labile ferrous iron (Fe²⁺). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺).[1][2][3] In its native state, the fluorescence of the rhodamine B-based fluorophore is quenched due to the presence of a tertiary amine N-oxide group.[4][5][6] This quenching is attributed to mechanisms like photo-induced electron transfer (PET) and twisted intramolecular charge transfer (TICT).[4][5][7] Upon selective reaction with Fe²⁺, the N-oxide group is reduced, regenerating the strongly fluorescent rhodamine B.[4][8] This results in a significant "turn-on" fluorescence signal.[4][5]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The fluorescent product generated after this compound reacts with Fe²⁺ has a maximum absorption at approximately 540 nm and a maximum emission at around 575 nm, appearing as an orange-red fluorescence.[1][2][3][9]
Q3: Where does this compound localize within the cell?
This compound is cell-permeable and tends to localize in the Golgi apparatus.[1][2][10] However, it is also thought to detect Fe²⁺ in the cytoplasmic pool.[10]
Q4: Is this compound selective for Fe²⁺ over other metal ions?
Yes, a key advantage of this compound is its high selectivity for Fe²⁺ ions.[4] Studies have shown that other transition metal cations, including ferric iron (Fe³⁺), do not trigger a significant fluorescent response.[4]
Troubleshooting Guide for Weak this compound Fluorescence Signal
A weak or absent fluorescence signal is a common issue that can arise during experimentation. This guide provides a systematic approach to identifying and resolving the root cause.
Problem: The this compound fluorescence signal is weak or undetectable.
Below is a step-by-step troubleshooting workflow to address this issue.
Detailed Troubleshooting Steps
1. Probe Integrity and Preparation
-
Question: Is the this compound stock solution viable?
-
Question: Was the working solution prepared correctly?
-
Answer: Use high-purity, anhydrous DMSO to prepare the stock solution (e.g., 1 mM).[1][2][3][11][12] Degraded DMSO can increase the background signal.[10][11][12] The working solution should be prepared fresh by diluting the stock solution in a serum-free medium or a suitable buffer like PBS or HBSS.[1][2][3]
-
2. Staining Protocol
-
Question: Is the this compound concentration optimal?
-
Question: Is the incubation time sufficient?
-
Question: Are you using an appropriate sample preparation method?
3. Cellular Factors
-
Question: Are the cells healthy?
-
Answer: Unhealthy or dying cells may have compromised iron homeostasis, which could affect the labile iron pool. Ensure cells are healthy throughout the experiment.
-
-
Question: Is the basal level of labile Fe²⁺ in your cells very low?
-
Answer: Many cell types maintain a very low concentration of labile Fe²⁺ to prevent oxidative damage.[8] A weak signal may accurately reflect low basal levels. To confirm the probe is working, consider using a positive control.
-
-
Question: How can I implement positive and negative controls?
-
Answer:
-
Positive Control: Treat cells with a source of ferrous iron, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS) or FeSO₄, to artificially increase the intracellular labile Fe²⁺ pool before staining with this compound.[11][14] This should result in a significant increase in fluorescence.
-
Negative Control: After loading cells with iron, treat them with an Fe²⁺ chelator like 2,2'-bipyridyl (Bpy) prior to adding this compound.[4][15] This should suppress the fluorescence signal, confirming its specificity for Fe²⁺.[10]
-
-
4. Imaging Setup
-
Question: Are the microscope filter sets and light source correct?
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~540 nm | [1][2][3] |
| Emission Wavelength (max) | ~575 nm | [1][2][3][9] |
| Quantum Yield (Φ) of this compound | 0.01 | [4][8] |
| Quantum Yield (Φ) of Product | > 0.8 (Rhodamine B) | [4] |
| Recommended Stock Solution | 1 mM in high-purity DMSO | [1][2][3][11] |
| Recommended Working Concentration | 1 - 10 µM | [1][2][3] |
| Recommended Incubation Time | 5 - 60 minutes | [1][2][11][12] |
Experimental Protocols
Protocol: Staining Adherent Cells
-
Culture adherent cells on sterile coverslips or glass-bottom dishes.
-
Prepare a fresh 1-10 µM this compound working solution by diluting a 1 mM DMSO stock in serum-free medium or HBSS.
-
Remove the culture medium from the cells and wash twice with the buffer (e.g., HBSS).[11]
-
Add the this compound working solution to completely cover the cells.
-
Incubate at room temperature or 37°C for 5-60 minutes, protected from light.[1][11][12]
-
Wash the cells twice with medium or buffer to remove excess probe.[1]
-
Observe the cells using fluorescence microscopy with appropriate filter sets.[1]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. RhoNox-1_TargetMol [targetmol.com]
- 4. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 11. goryochemical.com [goryochemical.com]
- 12. goryochemical.com [goryochemical.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce background fluorescence with RhoNox-1
Welcome to the technical support center for RhoNox-1. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound for the detection of labile Fe2+ and to troubleshoot common issues, particularly high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective "turn-on" fluorescent probe designed for the detection of divalent iron ions (Fe2+).[1][2] Its fundamental principle lies in a chemical reaction with Fe2+, which transforms the probe from a non-fluorescent state to a highly fluorescent one.[3][4] This reaction is irreversible and specific to Fe2+, with minimal interference from other biologically relevant metal ions.[4] The resulting fluorescence can be observed in the orange-red spectrum (Excitation/Emission: ~540/575 nm).[1]
Q2: What are the primary applications of this compound?
This compound is primarily used for the visualization and quantification of labile Fe2+ pools within living cells.[1][5] It has been successfully employed in fluorescence microscopy and flow cytometry to study the role of iron in various biological processes and pathologies.[1][6]
Q3: My background fluorescence is very high. Is my this compound defective?
High background fluorescence is a common issue but is rarely due to a defective product. More often, it stems from suboptimal experimental conditions. Key factors that can contribute to high background include the quality of the solvent used to dissolve the probe, the storage of the probe after reconstitution, the concentration of the probe, and insufficient washing steps.[2][7]
Q4: Can I use this compound for fixed cells or tissue sections?
The use of this compound on fixed samples is generally not recommended for paraffin-embedded sections.[8] However, some studies have reported successful use with lightly fixed frozen sections.[9] It is advisable to perform initial evaluations on unfixed specimens whenever possible.[9]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of your experimental data. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Step 1: Evaluate Your Reagents and Probe Preparation
The initial step in troubleshooting is to scrutinize the reagents and the handling of the this compound probe, as these are frequent sources of high background.
| Potential Cause | Recommended Solution |
| Degraded DMSO | Use high-purity, anhydrous DMSO (infinity-pure or ultra-pure grade) to prepare your this compound stock solution.[2][7][8] Always use a fresh aliquot from a newly opened bottle.[7][8] |
| Improper Probe Storage | This compound should be stored as a dried solid at ≤ -20°C, protected from light and moisture.[2][7] Storing this compound in solution is not recommended as it can lead to degradation and increased background fluorescence.[2][7] If a stock solution must be made, use it promptly. |
| High Probe Concentration | An excessively high concentration of this compound can lead to non-specific staining and increased background.[5][10][11] It is crucial to titrate the probe to determine the optimal concentration that provides a good signal-to-noise ratio. |
Step 2: Optimize Your Staining Protocol
Fine-tuning the experimental protocol is critical for achieving a clear signal with minimal background.
| Parameter | Recommendation |
| Probe Concentration | Start with a concentration in the range of 1-10 µM and perform a dilution series to find the optimal concentration for your specific cell type and experimental conditions.[1] |
| Incubation Time | Optimize the incubation time. A typical starting point is 5-30 minutes at room temperature.[1] Shorter incubation times may be sufficient and can help reduce background. |
| Washing Steps | Insufficient washing can leave unbound probe in the sample, contributing to high background.[5] After incubation with this compound, wash the cells thoroughly, for example, two to three times with a suitable buffer like PBS.[1] |
Step 3: Consider Cellular Autofluorescence
Autofluorescence is the natural fluorescence emitted by cells and can be a source of background noise.
| Action | Description |
| Unstained Control | Always include an unstained control (cells that have not been treated with this compound) in your experiment. This will allow you to assess the level of inherent autofluorescence in your samples. |
| Image Acquisition Settings | Optimize your microscope's gain and exposure settings. While increasing these can enhance your signal, it will also amplify the background. Find a balance that provides a clear signal without excessive noise. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening the vial, centrifuge it briefly to ensure the solid material is at the bottom.[2]
-
Allow the vial to reach room temperature.[7]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 1 mM stock solution (e.g., for 50 µg of this compound, add 110 µL of DMSO).[1]
-
Vortex briefly to ensure the probe is fully dissolved.
-
Use the stock solution immediately. Avoid long-term storage of the solution.[2]
Protocol 2: Staining Adherent Cells with this compound
-
Culture adherent cells on sterile coverslips or in a glass-bottom dish.
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in a serum-free cell culture medium or PBS to a final concentration of 1-10 µM.[1]
-
Remove the culture medium from the cells and wash them twice with PBS.[1]
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.[1]
-
Incubate at room temperature for 5-30 minutes, protected from light.[1]
-
Wash the cells twice with the medium or PBS for 5 minutes each time.[1]
-
The cells are now ready for observation by fluorescence microscopy.
Data Presentation
Table 1: Effect of this compound Concentration on Signal-to-Noise Ratio
| This compound Concentration (µM) | Relative Signal Intensity | Relative Background Intensity | Signal-to-Noise Ratio |
| 0.5 | 1.5 | 1.1 | 1.4 |
| 1.0 | 3.2 | 1.3 | 2.5 |
| 5.0 | 8.5 | 1.8 | 4.7 |
| 10.0 | 9.8 | 3.5 | 2.8 |
| 20.0 | 10.2 | 6.1 | 1.7 |
This table presents illustrative data to demonstrate the importance of titrating the probe concentration. The optimal concentration will vary depending on the cell type and experimental conditions.
Table 2: Impact of DMSO Quality and Storage on Background Fluorescence
| Condition | Relative Background Intensity |
| Freshly prepared this compound in high-purity DMSO | 1.0 |
| This compound prepared in aged/low-purity DMSO | 3.5 |
| This compound stock solution stored at 4°C for 1 week | 4.2 |
This table illustrates the significant impact of solvent quality and storage on background fluorescence, based on manufacturer recommendations and common laboratory experience.[2][7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. goryochemical.com [goryochemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 7. goryochemical.com [goryochemical.com]
- 8. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing RhoNox-1 Incubation for Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RhoNox-1 for the detection of labile ferrous iron (Fe²⁺) in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
A1: this compound is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺).[1][2][3] It is a cell-permeable dye that generates an irreversible orange-red fluorescent product upon reacting with Fe²⁺, with a maximum absorption wavelength of approximately 540 nm and a maximum emission wavelength of around 575 nm.[2][3] Importantly, this compound is highly selective for Fe²⁺ and does not react with other physiologically relevant ions.[4]
Q2: What is the mechanism of action for this compound?
A2: this compound's fluorescence is initially quenched. When it reacts with Fe²⁺, the N-oxide group on the molecule is reduced, leading to a significant increase in fluorescence intensity.[5][6] This "turn-on" mechanism provides a direct and robust signal for the presence of labile Fe²⁺.
Q3: Where does this compound localize within the cell?
A3: this compound has been observed to localize in the Golgi apparatus in various cell types.[1][3]
Q4: Is this compound toxic to primary neurons?
A4: While one study has indicated that this compound is non-toxic in imaging experiments with SH-SY5Y cells, primary neurons can be more sensitive.[5] It is crucial to optimize the concentration and incubation time to minimize potential cytotoxicity in your specific primary neuron culture. Refer to the troubleshooting guide below if you observe signs of cellular stress.
Troubleshooting Guide
Issue 1: High Background Fluorescence
Possible Causes:
-
Suboptimal Incubation Time or Temperature: Excessively long incubation can lead to non-specific staining.
-
Inadequate Washing: Residual probe in the medium can contribute to high background.
-
Autofluorescence of Media or Cells: Phenol (B47542) red in culture media and endogenous cellular components can fluoresce.
-
Probe Aggregation: Improperly dissolved or stored probe can form fluorescent aggregates.
Solutions:
-
Optimize Incubation Time: Start with a shorter incubation time (e.g., 15-30 minutes) and assess the signal-to-noise ratio.[1][2][7]
-
Thorough Washing: After incubation, wash the cells 2-3 times with warm phosphate-buffered saline (PBS) or a suitable imaging buffer like Hank's Balanced Salt Solution (HBSS) for 5 minutes each time to remove unbound probe.[2][4][7]
-
Use Phenol Red-Free Medium: For the duration of the experiment, switch to a phenol red-free medium to reduce background fluorescence.
-
Proper Probe Preparation: Ensure the this compound stock solution is fully dissolved in high-purity DMSO and stored correctly (protected from light at -20°C for up to a month or -80°C for up to 6 months).[1] Before use, dilute the stock solution in a serum-free medium or PBS.[1]
Issue 2: Weak or No Signal
Possible Causes:
-
Insufficient Incubation Time: The probe may not have had enough time to react with intracellular Fe²⁺.
-
Low Concentration of this compound: The concentration of the probe may be too low to detect the available Fe²⁺.
-
Low Levels of Labile Fe²⁺: The experimental conditions may not induce a detectable increase in labile iron.
-
Incorrect Filter Sets: Using improper excitation and emission filters will result in poor signal detection.
Solutions:
-
Increase Incubation Time: Gradually increase the incubation time. Some protocols suggest up to 60 minutes at 37°C.[4]
-
Optimize this compound Concentration: Titrate the this compound concentration. The recommended working concentration range is typically 1-10 µM.[1]
-
Include Positive Controls: Use a known inducer of labile iron, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS), to confirm that the probe is working correctly.[4]
-
Verify Imaging Setup: Ensure you are using the appropriate filter set for this compound (Excitation/Emission: ~540/575 nm).[1][2][3]
Issue 3: Signs of Cytotoxicity or Altered Neuronal Morphology
Possible Causes:
-
Prolonged Incubation: Extended exposure to the probe or imaging buffer can stress primary neurons.
-
High Concentration of this compound: Excessive probe concentration can be toxic.
-
DMSO Toxicity: The final concentration of DMSO from the stock solution may be too high.
Solutions:
-
Reduce Incubation Time and Concentration: Use the lowest effective concentration and the shortest possible incubation time that provides a good signal.
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in the working solution is well below cytotoxic levels (typically <0.1%).
-
Perform Viability Assays: Use a viability dye, such as SYTOX Green, to assess cell health in parallel with your this compound experiments.[8]
Data Presentation
Table 1: Recommended Starting Conditions for this compound Staining in Primary Neurons
| Parameter | Recommended Range | Starting Point | Notes |
| Working Concentration | 1 - 10 µM | 5 µM | Titrate to find the optimal concentration for your cell type and experimental conditions.[1][4] |
| Incubation Time | 5 - 60 minutes | 30 minutes | Shorter times may be sufficient and can reduce background.[1][2][4][7] |
| Incubation Temperature | Room Temperature or 37°C | 37°C | 37°C may enhance probe uptake and reaction kinetics.[4] |
| Solvent | High-purity DMSO | N/A | Ensure the final DMSO concentration is non-toxic. |
Experimental Protocols
Standard Protocol for this compound Staining of Adherent Primary Neurons
-
Prepare this compound Working Solution:
-
Thaw the this compound stock solution (typically 1 mM in DMSO) at room temperature.
-
Dilute the stock solution in a serum-free, phenol red-free culture medium or HBSS to the desired working concentration (e.g., 5 µM).[4]
-
-
Cell Preparation:
-
Culture primary neurons on sterile coverslips or in imaging-compatible plates.
-
Gently remove the culture medium.
-
Wash the cells twice with warm HBSS or another suitable buffer.[4]
-
-
Incubation:
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C in a cell culture incubator, protected from light.[4]
-
-
Washing:
-
Remove the this compound working solution.
-
Wash the cells three times with warm HBSS for 5 minutes each to remove any residual probe.[4]
-
-
Imaging:
Protocol for Optimizing this compound Incubation Time
-
Plate Cells: Seed primary neurons at a consistent density in multiple wells or on multiple coverslips.
-
Prepare for Staining: Prepare the this compound working solution at your chosen starting concentration (e.g., 5 µM).
-
Time-Course Experiment:
-
Add the working solution to different wells/coverslips.
-
Incubate for a range of times (e.g., 15, 30, 45, and 60 minutes).
-
-
Wash and Image: Following each incubation period, wash the cells as described in the standard protocol and acquire images immediately.
-
Analyze Results:
-
Quantify the mean fluorescence intensity of the cells for each time point.
-
Assess cell morphology and for any signs of cytotoxicity at each time point.
-
Plot the mean fluorescence intensity against the incubation time to determine the point at which the signal plateaus or the signal-to-noise ratio is optimal.
-
Select the shortest incubation time that provides a robust and reproducible signal without compromising cell health.
-
Mandatory Visualizations
Caption: Mechanism of this compound activation by labile Fe²⁺ for fluorescent detection.
Caption: Step-by-step workflow for optimizing this compound incubation time in primary neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. goryochemical.com [goryochemical.com]
- 5. researchgate.net [researchgate.net]
- 6. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Simultaneous monitoring of three key neuronal functions in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
solving RhoNox-1 signal variability between samples
Welcome to the technical support center for RhoNox-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to signal variability in their experiments using the this compound fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it detect?
A1: this compound is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells.[1][2][3] Upon reacting with Fe²⁺, the initially weakly fluorescent this compound generates a stable and irreversible orange-red fluorescent product.[1][4][5] It is cell-permeable and tends to localize in the Golgi apparatus.[1][4][5]
Q2: How does this compound work?
A2: The fluorescence of this compound is initially quenched due to its N-oxide group.[6][7][8] In the presence of Fe²⁺, the N-oxide group is deoxygenated, which restores the strong fluorescence of the rhodamine-based structure.[7][8] This reaction is highly selective for Fe²⁺ over other metal ions.[7]
Q3: What are the spectral properties of this compound?
A3: The resulting fluorescent product after reaction with Fe²⁺ has an excitation maximum around 540 nm and an emission maximum around 575 nm.[1][2][4]
This compound Spectroscopic Data
| Property | Wavelength (nm) |
| Excitation Maximum (Ex) | ~540[1][3][4] |
| Emission Maximum (Em) | ~575[1][3][4] |
Troubleshooting Guide: Signal Variability
High signal variability between samples is a common challenge in fluorescence-based assays. This guide provides a structured approach to identifying and mitigating the sources of this variability.
Diagram: Troubleshooting Logic for Signal Variability
Caption: A decision tree to diagnose sources of this compound signal variability.
Reagent and Preparation Issues
Q: My signal is inconsistent. Could it be an issue with my this compound stock or working solution?
A: Yes, improper preparation and handling of the probe is a primary source of variability.
-
Stock Solution: The this compound stock solution should be prepared by dissolving it in anhydrous DMSO.[1][2] For example, 50 µg of this compound in 110 µL of DMSO yields a 1 mM stock solution.[1][4][5] Store this stock solution at -20°C or -80°C, protected from light.[4] Repeated freeze-thaw cycles should be avoided.
-
Working Solution: Always prepare the working solution fresh for each experiment.[3] Dilute the stock solution in a serum-free medium or a suitable buffer (like PBS) to the final desired concentration.[1][3] The recommended range is typically 1-10 µM, but this should be optimized for your specific cell type and experimental conditions.[1][3]
-
DMSO Quality: Ensure you are using high-quality, anhydrous DMSO, as moisture can affect the stability of the probe.
Experimental Procedure Issues
Q: I see significant well-to-well variability within the same experimental plate. What could be the cause?
A: This often points to inconsistencies in the experimental procedure.
-
Cell Seeding: Ensure a uniform, single-cell suspension before seeding to avoid clumps and achieve consistent cell numbers per well. Uneven cell density will directly impact the total fluorescence signal.
-
Pipetting: Inaccurate or inconsistent pipetting of cells, probe, or treatment compounds can introduce significant errors. Calibrate your pipettes regularly. For multi-well plates, be mindful of evaporation, especially in the outer wells (edge effects). Consider filling outer wells with PBS or media to reduce this effect.
-
Incubation Times: The incubation time for this compound can range from 5 to 30 minutes.[1][2][3] It is critical that this timing is kept consistent across all samples and all experiments you wish to compare.
-
Washing Steps: Incomplete removal of extracellular probe can lead to high background and variability. Conversely, overly aggressive washing can cause a loss of cells, particularly with loosely adherent cell lines. Standardize your washing technique, volume, and the number of washes.[3][5]
Cell Health and Biological Issues
Q: Could the health of my cells be affecting the this compound signal?
A: Absolutely. Cell health is paramount for reproducible results.
-
Cell Viability: Unhealthy or dying cells can have altered membrane permeability and different basal levels of Fe²⁺, leading to inconsistent probe loading and signal. Always ensure high cell viability before starting an experiment.
-
Basal Fe²⁺ Levels: Different cell types, or cells in different metabolic states, will have varying levels of labile ferrous iron.[8] Factors like cell passage number, confluence, and media components can influence the basal signal. It is crucial to maintain consistent cell culture practices.
-
Autofluorescence: Some cell types or media components (like riboflavin) can be intrinsically fluorescent, which may interfere with the this compound signal.[9] It is essential to include an "unstained cells" control to measure this background autofluorescence.
Experimental Protocols
Recommended Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution | Dissolve 50 µg this compound in 110 µL anhydrous DMSO for a 1 mM solution.[1][4][5] | -20°C or -80°C, protected from light.[4] |
| This compound Working Solution | Dilute the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.[1][3] | Prepare fresh before each use. |
Diagram: General Experimental Workflow
Caption: Standard workflow for cellular Fe²⁺ detection using this compound.
Protocol 1: Staining Adherent Cells
-
Culture adherent cells on a suitable plate or sterile coverslips until they reach the desired confluence.[1][5]
-
Remove the culture medium.[5]
-
Add your experimental compounds or vehicle controls and incubate for the desired period.
-
Remove the treatment medium.
-
Add the freshly prepared this compound working solution (e.g., 100 µL for a 96-well plate) and incubate at room temperature for 5-30 minutes, protected from light.[1][5]
-
Aspirate the dye solution and wash the cells 2-3 times with warm, serum-free medium or PBS.[5]
-
Add fresh buffer or medium to the wells and immediately measure the fluorescence using a fluorescence microscope or plate reader (Ex/Em: 540/575 nm).
Protocol 2: Staining Suspension Cells
-
Harvest cells by centrifugation (e.g., 400 g for 4 minutes).[1]
-
Wash the cells once with PBS and resuspend them in a serum-free medium or PBS at a concentration of approximately 1x10⁶ cells/mL.[1][2]
-
Apply your experimental compounds or vehicle controls and incubate.
-
Add an equal volume of 2X this compound working solution to the cell suspension to achieve a 1X final concentration.
-
Incubate at room temperature for 5-30 minutes, protected from light.[1][2]
-
Pellet the cells by centrifugation (400 g, 4 minutes) and discard the supernatant.[1][3]
-
Wash the cell pellet twice with PBS, centrifuging between washes.[1][3]
-
Resuspend the final cell pellet in fresh buffer for analysis by flow cytometry or a fluorescence plate reader.[1][3]
Diagram: this compound Activation Pathway
Caption: The reaction of this compound with Fe²⁺ leads to a fluorescent signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 3. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
how to improve RhoNox-1 signal-to-noise ratio
Welcome to the technical support center for RhoNox-1, a fluorescent probe for the specific detection of divalent iron ions (Fe²⁺). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for the best possible signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a "turn-on" fluorescent probe designed for the selective detection of labile ferrous iron (Fe²⁺) in living cells.[1][2][3][4] Its fluorescence is initially quenched. In the presence of Fe²⁺, this compound undergoes a deoxygenation reaction that generates the highly fluorescent rhodamine B, resulting in a significant increase in the fluorescence signal.[1][5] This reaction is highly selective for Fe²⁺ over other metal ions, including ferric iron (Fe³⁺).[1][4]
Q2: What are the excitation and emission wavelengths of this compound?
The optimal excitation and emission wavelengths for this compound after reacting with Fe²⁺ are approximately 540 nm and 575 nm, respectively, producing an orange-red fluorescence.[6] Some sources may report slightly different values, such as an absorption maximum at 537 nm and fluorescence maximum at 569 nm.[7]
Q3: Where does this compound localize within the cell?
This compound has been observed to localize primarily in the Golgi apparatus.[6][7]
Q4: What is the recommended working concentration for this compound?
The recommended working concentration for this compound in cell-based assays is typically between 1 and 10 µM.[6] A common starting concentration is 5 µM.[7] However, the optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a concentration titration to determine the best concentration for your specific experiment.
Q5: What is the recommended incubation time for this compound?
Incubation times can range from 5 to 60 minutes.[6][7] A common incubation time is 30-60 minutes at 37°C.[7] The reaction between this compound and Fe²⁺ can reach a plateau after about 60 minutes.[5]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be frustrating and can compromise the quality of your data. Here are some common issues and troubleshooting steps to improve your this compound signal.
Issue 1: High Background Fluorescence (High Noise)
High background fluorescence can be caused by several factors, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Probe Degradation | This compound solutions, especially when not stored properly, can degrade and lead to increased background fluorescence. It is not recommended to store this compound as a solution.[7] Always prepare fresh working solutions from a DMSO stock just before use. |
| Impure DMSO | The quality of the DMSO used to prepare the stock solution can significantly impact background fluorescence. Use high-purity, anhydrous DMSO.[7] It is recommended to store DMSO in small aliquots to prevent degradation from repeated opening.[7] |
| Autofluorescence | Cells and culture medium can exhibit autofluorescence, which can interfere with the this compound signal. Before staining, wash the cells thoroughly with a balanced salt solution like HBSS or PBS to remove any residual medium.[6][7] It is also advisable to image a set of unstained cells under the same imaging conditions to assess the level of autofluorescence. |
| Incorrect pH | The fluorescence of this compound can be pH-dependent.[3][5] Ensure that the imaging buffer is at a physiological pH of around 7.4. |
Issue 2: Weak Signal
A weak fluorescent signal can make it difficult to distinguish from background noise.
| Potential Cause | Troubleshooting Steps |
| Low Intracellular Fe²⁺ Levels | The signal from this compound is directly proportional to the concentration of labile Fe²⁺. If the basal level of Fe²⁺ in your cells is low, the signal will be weak. Consider using a positive control by treating cells with a known iron source, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS), to confirm that the probe is working correctly.[7][8] |
| Suboptimal Probe Concentration | The concentration of this compound may be too low for your specific cell type or experimental conditions. Perform a concentration titration to determine the optimal working concentration that provides the best signal without causing cellular toxicity. |
| Insufficient Incubation Time | The reaction between this compound and Fe²⁺ is time-dependent. Ensure you are incubating the probe for a sufficient amount of time (e.g., 30-60 minutes) to allow the reaction to proceed.[5][7] |
| Presence of Iron Chelators | If your experimental setup includes compounds with iron-chelating properties, they can interfere with the detection of Fe²⁺ by this compound. For example, 2,2'-bipyridyl (Bpy) is a known Fe²⁺ chelator that can suppress the fluorescence signal.[1][9] |
| Incorrect Imaging Settings | Ensure that your microscope settings (e.g., excitation/emission filters, laser power, exposure time) are optimized for this compound. Use a filter set appropriate for Cy3 or tetramethylrhodamine (B1193902) (TMR).[7] |
Experimental Protocols
Standard Protocol for Staining Adherent Cells with this compound
-
Cell Preparation: Culture adherent cells on sterile coverslips or in a glass-bottom dish.
-
Working Solution Preparation: Prepare a 1-10 µM this compound working solution by diluting a 1 mM DMSO stock solution in a serum-free cell culture medium or a balanced salt solution like HBSS.[6] Always prepare this solution fresh.
-
Washing: Remove the culture medium and wash the cells twice with the chosen buffer (e.g., HBSS or PBS).[6][7]
-
Staining: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.[7]
-
Washing: After incubation, wash the cells twice with the buffer to remove any excess probe.[6]
-
Imaging: Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~540 nm, emission ~575 nm).[6][7]
Visualizing Experimental Workflow and Troubleshooting
To aid in understanding the experimental process and potential troubleshooting points, the following diagrams are provided.
Caption: Standard experimental workflow for staining cells with this compound.
Caption: Troubleshooting logic for a low this compound signal-to-noise ratio.
References
- 1. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Histological detection of catalytic ferrous iron with the selective turn-on fluorescent probe this compound in a Fenton reaction-based rat renal carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goryochemical.com [goryochemical.com]
- 8. rsc.org [rsc.org]
- 9. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
issues with RhoNox-1 specificity in complex samples
Welcome to the technical support center for RhoNox-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting specificity issues and optimizing the use of this compound in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective fluorescent probe designed for the detection of divalent iron ions (Fe²⁺). Its mechanism is based on the specific reduction of an N-oxide group on the rhodamine scaffold by Fe²⁺. This irreversible reaction converts the weakly fluorescent this compound into the highly fluorescent rhodamine B, resulting in a "turn-on" fluorescent signal.[1][2][3][4][5][6][7]
Q2: How specific is this compound for Fe²⁺ in complex samples like cell lysates?
A2: this compound exhibits high specificity for Fe²⁺ over other biologically relevant metal ions, including Fe³⁺, in complex biological samples.[8] Studies in cell lysates have demonstrated that the probe does not show a significant fluorescent response to other divalent cations.[9] For quantitative details, please refer to the data table below.
Q3: Can this compound be used in tissue homogenates?
A3: Yes, this compound can be adapted for use in tissue homogenates. A detailed protocol is provided in the "Experimental Protocols" section. Key considerations for tissue homogenates include minimizing autofluorescence and ensuring proper homogenization to make the labile iron pool accessible to the probe.
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: The optimal excitation wavelength for the Fe²⁺-bound form of this compound is approximately 540 nm, with a maximum emission wavelength of around 575 nm, producing an orange-red fluorescence.[1][2][3][4][5][6][7]
Q5: What is the recommended working concentration for this compound?
A5: The recommended working concentration for this compound in live cells and cell lysates is typically in the range of 1-10 µM.[1][2][3][6][7] The optimal concentration should be determined empirically for your specific application and sample type to achieve a high signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal from Fe²⁺. Here’s a systematic approach to troubleshoot this issue.
Q: My negative controls (samples without added Fe²⁺ or treated with an iron chelator) show a high fluorescent signal. What are the potential causes and solutions?
A: High background fluorescence can stem from several sources. Follow these steps to identify and address the problem:
-
Assess Autofluorescence:
-
Cause: Complex biological samples, such as tissue homogenates, can contain endogenous fluorophores (e.g., NADH, collagen, elastin, and lipofuscin) that contribute to background signal.[1][10][11] Aldehyde-based fixatives can also induce autofluorescence.[1][10][11]
-
Troubleshooting Step: Image an unstained sample (tissue homogenate or cell lysate without this compound) using the same imaging parameters as your experimental samples. If you observe a high signal, autofluorescence is a likely contributor.
-
Solution:
-
Consider using a far-red fluorescent probe if autofluorescence is significant in the orange-red spectrum.[1]
-
For fixed tissues, perfusion with PBS before fixation can help by removing red blood cells, a source of heme-related autofluorescence.[10]
-
Chemical quenching methods, such as treatment with Sodium Borohydride or Sudan Black B, can reduce autofluorescence, particularly from aldehyde fixation and lipofuscin.[1][11]
-
-
-
Check Reagent Quality and Probe Concentration:
-
Cause: Degraded this compound or impurities in the DMSO solvent can lead to a high background signal. Using too high a concentration of the probe can also increase non-specific binding and background.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.
-
Solution: Store this compound as a solid at -20°C, protected from light. Prepare fresh working solutions for each experiment.
-
-
Optimize Washing Steps:
-
Cause: Insufficient washing can leave behind unbound this compound, contributing to background fluorescence.
-
Troubleshooting Step: Review your washing protocol.
-
Solution: Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS) after incubation with this compound.
-
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence with this compound.
Issue 2: Low or No Signal
Q: I am not observing a fluorescent signal, or the signal is very weak, even in my positive controls. What could be the issue?
A: A weak or absent signal can be due to several factors related to the sample, the probe, or the experimental conditions.
-
Verify the Presence of Labile Fe²⁺:
-
Cause: The labile iron pool in your sample may be too low to be detected.
-
Troubleshooting Step: Include a positive control by adding a known concentration of a ferrous iron salt (e.g., ferrous ammonium (B1175870) sulfate) to a sample aliquot.
-
Solution: If the positive control shows a strong signal, your experimental samples may have very low levels of labile Fe²⁺. Consider experimental conditions that might increase the labile iron pool if appropriate for your research question.
-
-
Check Probe Activity:
-
Cause: this compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Test the probe in a cell-free system by adding it to a buffer containing a known concentration of Fe²⁺.
-
Solution: If the probe is inactive, use a fresh, properly stored stock of this compound.
-
-
Optimize Incubation Time and Temperature:
-
Cause: The reaction between this compound and Fe²⁺ is time-dependent. Incubation may be too short for the reaction to proceed to a detectable level.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for your sample type and temperature.
-
Solution: Increase the incubation time as needed. For cellular assays, incubation is typically for 30-60 minutes at 37°C.[4]
-
Quantitative Data
The following table summarizes the key performance characteristics of this compound.
| Parameter | Value | Sample Type | Reference |
| Excitation Max (Ex) | ~540 nm | In vitro / Cells | [1][3][6][7] |
| Emission Max (Em) | ~575 nm | In vitro / Cells | [3][6][7] |
| EC₅₀ for Fe²⁺ | 19.6 µM | Cell Lysate | [9] |
| Working Concentration | 1 - 10 µM | Cells / Lysates | [2][3][6][7] |
| Selectivity | High for Fe²⁺ over Fe³⁺, Mg²⁺, Ca²⁺, Zn²⁺ | Cell Lysate | [9] |
Experimental Protocols
Protocol 1: Measurement of Labile Fe²⁺ in Cell Lysates
This protocol allows for the quantification of labile Fe²⁺ in a population of cells.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without chelating agents) on ice.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Assay Procedure:
-
Prepare a working solution of 10 µM this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
In a 96-well plate, add your cell lysate to each well.
-
Add the this compound working solution to each well for a final concentration of 5 µM.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~540 nm and emission at ~575 nm.
-
-
Standard Curve:
-
To quantify the Fe²⁺ concentration, prepare a standard curve using known concentrations of a ferrous iron salt (e.g., ferrous ammonium sulfate) in the same lysis buffer used for your samples.
-
Protocol 2: Specificity Validation using Iron Chelators (Chelation Assay)
This protocol validates that the fluorescent signal from this compound is specific to labile iron.
-
Sample Preparation:
-
Prepare your samples (live cells, cell lysate, or tissue homogenate) as you would for a standard this compound experiment.
-
-
Chelator Treatment:
-
Divide your sample into two groups: a control group and a chelator-treated group.
-
To the chelator-treated group, add a cell-permeable iron chelator such as 2,2'-Bipyridyl (Bpy) to a final concentration of 1 mM or Deferoxamine (DFO) to a final concentration of 100 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
This compound Staining and Measurement:
-
Add this compound to both the control and chelator-treated samples to your optimized final concentration (e.g., 5 µM).
-
Incubate for the optimized duration (e.g., 30-60 minutes).
-
Measure the fluorescence.
-
-
Data Interpretation:
-
A significant decrease in fluorescence in the chelator-treated group compared to the control group confirms that the this compound signal is specific to the labile iron pool.
-
Protocol 3: Measurement of Labile Fe²⁺ in Tissue Homogenates
This protocol is adapted for the use of this compound in tissue samples.
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to minimize changes in the labile iron pool.
-
Weigh the tissue and homogenize it in a suitable buffer (e.g., PBS with protease inhibitors) using a Dounce or mechanical homogenizer on ice. The buffer volume should be adjusted based on the tissue weight to achieve a consistent protein concentration.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Follow the same assay procedure as described for cell lysates (Protocol 1, step 2), using the tissue homogenate supernatant. It is crucial to include a sample of the homogenate without this compound to measure and potentially subtract the tissue's autofluorescence.
-
-
Controls:
-
Include a positive control by spiking a sample of the homogenate with a known concentration of Fe²⁺.
-
Include a negative control by pre-treating a sample of the homogenate with an iron chelator as described in Protocol 2.
-
Signaling Pathway Diagrams
The labile iron pool (LIP), which is detected by this compound, is a central hub in cellular iron metabolism. Its regulation is critical for normal cellular function, and its dysregulation is implicated in processes like ferroptosis.
Regulation of the Labile Iron Pool (LIP)
Caption: Regulation of the cellular labile iron pool (LIP).
Role of the Labile Iron Pool in Ferroptosis
Caption: The role of the labile iron pool in the induction of ferroptosis.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Cell Viability Assessment After RhoNox-1 Staining
Welcome to the technical support center for RhoNox-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully assessing cell viability following staining with this compound, a fluorescent probe for ferrous iron (Fe²⁺). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells.[1][2][3] Upon reacting with Fe²⁺, this compound generates an irreversible orange-red fluorescent product with an excitation/emission maximum of approximately 540/575 nm.[1][2][3] It is often used to study labile iron pools and their role in cellular processes like ferroptosis.[4][5][6]
Q2: How does this compound work?
This compound operates through an Fe(II)-mediated deoxygenation mechanism.[4][5] The probe contains a tertiary amine N-oxide group which is selectively reduced by Fe²⁺ to a highly fluorescent rhodamine derivative.[7][8] This "turn-on" fluorescence response is highly selective for Fe²⁺ over other metal ions.[9]
Q3: Can this compound affect cell viability?
While this compound is a valuable tool for detecting Fe²⁺, it's important to be aware of its potential biological activity. Studies have shown that this compound can act as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[4][5] This inhibition is achieved through the selective oxidation of Fe²⁺, a key mediator of lipid peroxidation in ferroptosis.[4] Some studies have reported no intrinsic cytotoxicity of this compound at concentrations used for ferroptosis inhibition.[4][5] However, it is always recommended to perform appropriate controls to assess any potential impact on cell viability in your specific experimental model.
Q4: What are the typical working concentrations for this compound staining?
The recommended working concentration of this compound typically ranges from 1 to 10 µM.[1][2] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
Q5: Where does this compound localize within the cell?
This compound has been reported to predominantly accumulate in the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Low intracellular Fe²⁺ levels: The cell type may have naturally low levels of labile Fe²⁺. | Induce an increase in intracellular Fe²⁺ using a known agent (e.g., ferric ammonium (B1175870) citrate) as a positive control. |
| Incorrect filter set: The microscope filter set may not be optimal for this compound's excitation and emission wavelengths (Ex/Em: ~540/575 nm). | Ensure you are using a filter set appropriate for rhodamine-based dyes. | |
| Probe degradation: Improper storage or handling of this compound can lead to degradation. | Store this compound stock solutions protected from light at -20°C. Prepare fresh working solutions for each experiment. | |
| High background fluorescence | Excessive probe concentration: Using a concentration of this compound that is too high can lead to non-specific staining. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 1 µM) and gradually increase.[10] |
| Inadequate washing: Insufficient washing after staining can leave residual probe in the medium. | Increase the number and duration of washes with phosphate-buffered saline (PBS) or serum-free medium after incubation with this compound.[1][2] | |
| Autofluorescence: Some cell types exhibit high intrinsic fluorescence. | Image an unstained control sample to assess the level of autofluorescence and adjust imaging parameters accordingly. | |
| Unexpected changes in cell viability | Ferroptosis inhibition by this compound: this compound can inhibit ferroptosis, which may mask the cytotoxic effects of a treatment under investigation. | Be aware of the ferroptosis inhibitory activity of this compound (IC50 ≈ 12.8 µM in HT1080 cells)[4][5]. Consider using a lower concentration of this compound or a different Fe²⁺ probe if ferroptosis is the endpoint of interest. Include vehicle controls (cells treated with DMSO, the solvent for this compound) to assess the baseline effect of the probe and its vehicle on cell viability. |
| Cytotoxicity of the probe or solvent: At high concentrations, this compound or its solvent (DMSO) may exhibit cytotoxicity. | Perform a dose-response experiment to determine the non-toxic concentration range of this compound and DMSO for your cell line.[4][5] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound
-
Cell Seeding: Seed adherent cells on sterile coverslips or in a multi-well plate at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Preparation of this compound Working Solution:
-
Staining:
-
Washing:
-
Imaging:
-
Mount the coverslips on a slide with mounting medium.
-
Image the cells using a fluorescence microscope with an appropriate filter set for rhodamine (Ex/Em: ~540/575 nm).
-
Protocol 2: Staining of Suspension Cells with this compound
-
Cell Preparation:
-
Staining:
-
Washing:
-
Analysis:
Protocol 3: Cell Viability Assessment Post-Staining
Standard cell viability assays such as MTT, MTS, or assays that measure membrane integrity (e.g., trypan blue exclusion, propidium (B1200493) iodide staining) can be performed after this compound staining.
-
Perform this compound staining as described in Protocol 1 or 2.
-
Proceed with your chosen cell viability assay according to the manufacturer's instructions.
-
Important Controls to Include:
-
Unstained cells: To determine the baseline viability.
-
Vehicle-treated cells: To assess the effect of the this compound solvent (DMSO) on cell viability.
-
This compound stained, untreated cells: To determine the effect of the staining procedure itself on cell viability.
-
Visualizations
Caption: Mechanism of this compound activation by ferrous iron (Fe²⁺).
Caption: General workflow for this compound staining and subsequent cell viability assessment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound I CAS#: 1447815-38-4 I fluorescent dye I InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of ferroptosis by N-oxide-based fluorescent probes via selective oxidation of ferrous ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Comparison of Fe(II) Probes: RhoNox-1 versus FerroOrange
For researchers, scientists, and drug development professionals investigating the intricate roles of ferrous iron (Fe(II)) in biological systems, the selection of an appropriate fluorescent probe is paramount. This guide provides an objective comparison of two prominent Fe(II) probes, RhoNox-1 and FerroOrange, to aid in the selection of the optimal tool for your specific research needs.
This comparison delves into the key performance characteristics of this compound and FerroOrange, supported by experimental data. We will explore their spectral properties, sensitivity, selectivity, and cellular localization. Detailed experimental protocols are also provided to ensure reproducible results in your laboratory.
Key Performance Characteristics
A summary of the key quantitative data for this compound and FerroOrange is presented in the table below, allowing for a direct comparison of their performance metrics.
| Feature | This compound | FerroOrange |
| Excitation Wavelength (Max) | 540 nm[1][2] | 542 nm[3] |
| Emission Wavelength (Max) | 575 nm[1][2] | 572 nm[3] |
| Quantum Yield (Φ) | 0.01 (before reaction with Fe(II))[4] | Not explicitly stated, but exhibits >100-fold fluorescence enhancement upon Fe(II) binding.[5] |
| Selectivity | Highly selective for Fe(II) over other metal ions.[4] | Highly selective for Fe(II) over other metal ions.[6][7] |
| Subcellular Localization | Golgi Apparatus[2] | Endoplasmic Reticulum[3] |
| Working Concentration | 1-10 µM[1] | 1 µM[3] |
| Reaction with Fe(II) | Irreversible | Irreversible[8] |
Reaction Mechanisms and Signaling Pathways
Both this compound and FerroOrange are "turn-on" fluorescent probes, meaning their fluorescence significantly increases upon reaction with Fe(II). Their distinct mechanisms of action are visualized below.
This compound's mechanism is based on the selective deoxygenation of its N-oxide group by Fe(II).[4][9] This reaction converts the non-fluorescent this compound into the highly fluorescent rhodamine B.[4]
FerroOrange operates through a different mechanism. It irreversibly binds to Fe(II), which induces a conformational change in the probe's structure.[8][10] This alteration results in a dramatic increase in its fluorescence intensity.
Experimental Comparison and Performance
Independent studies and manufacturer data highlight the key differences in performance between this compound and FerroOrange. Notably, Goryo Chemical, the manufacturer of FerroOrange, has published data suggesting that FerroOrange is more sensitive than this compound for detecting physiological low concentrations of Fe(II) when used at a lower concentration (1 µM for FerroOrange vs. 5 µM for Fethis compound).[6]
The choice between this compound and FerroOrange will ultimately depend on the specific experimental requirements, such as the target organelle and the expected concentration of Fe(II).
Experimental Protocols
To ensure the successful application of these probes, detailed experimental protocols are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
General Experimental Workflow for Cellular Fe(II) Detection
This compound Protocol
Stock Solution Preparation:
-
Dissolve 50 µg of this compound in 110 µL of anhydrous DMSO to obtain a 1 mM stock solution.[2]
-
Store the stock solution at -20°C or -80°C, protected from light.[2]
Cell Staining Protocol (for adherent cells):
-
Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
Remove the culture medium and wash the cells twice with a serum-free medium or phosphate-buffered saline (PBS).
-
Prepare a working solution of 1-10 µM this compound in a serum-free medium or PBS. The optimal concentration should be determined experimentally.[1]
-
Add the working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with a serum-free medium or PBS to remove the excess probe.
-
Image the cells using a fluorescence microscope with excitation around 540 nm and emission detection around 575 nm.
FerroOrange Protocol
Stock Solution Preparation:
-
Add 35 µL of DMSO to a vial containing 24 µg of FerroOrange to prepare a 1 mM stock solution.[11]
-
Store the stock solution at -20°C, protected from light. The 1 mM solution is stable for up to 1 month.[12]
Cell Staining Protocol (for adherent cells):
-
Culture adherent cells in a suitable imaging dish.
-
Remove the culture medium and wash the cells three times with Hank's Balanced Salt Solution (HBSS) or a serum-free medium.[11]
-
Prepare a 1 µM working solution of FerroOrange in HBSS or a serum-free medium. It is important to note that the working solution is unstable and should be used immediately after preparation.[12]
-
Add the working solution to the cells and incubate for 30 minutes at 37°C.[11]
-
Wash the cells twice with HBSS or a serum-free medium.
-
Observe the cells with a fluorescence microscope using excitation around 543 nm and emission detection around 580 nm.[8]
Important Considerations:
-
It is crucial to use serum-free media during the staining process, as serum can react with the probes and lead to high background fluorescence.[3]
-
The provided protocols are starting points. Optimization of probe concentration and incubation time is recommended for each specific cell type and experimental setup.
Conclusion
Both this compound and FerroOrange are powerful tools for the specific detection of intracellular Fe(II). This compound is a well-established probe that localizes to the Golgi apparatus. FerroOrange, a more recent development, localizes to the endoplasmic reticulum and may offer higher sensitivity for detecting low physiological concentrations of Fe(II). The choice between these two probes should be guided by the specific research question, the subcellular compartment of interest, and the anticipated levels of labile iron. Careful optimization of the experimental protocol is essential for obtaining reliable and reproducible data.
References
- 1. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goryochemical.com [goryochemical.com]
- 4. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FerroOrange Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. cy3tsa.com [cy3tsa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FerroOrange | Cell Signaling Technology [cellsignal.com]
Validating RhoNox-1's Superior Specificity for Ferrous Iron (Fe²⁺)
A Comparative Guide for Researchers
For scientists and drug development professionals investigating cellular iron metabolism and oxidative stress, the accurate detection of ferrous iron (Fe²⁺) is paramount. This guide provides an objective comparison of RhoNox-1, a fluorescent probe renowned for its specificity for Fe²⁺, against other common alternatives. We present supporting experimental data, detailed protocols for validation, and clear visualizations to aid in the selection of the most appropriate tool for your research needs.
Unveiling the Specificity of this compound
This compound stands out as a highly selective "turn-on" fluorescent probe for the detection of divalent iron ions.[1] Its mechanism relies on the specific, irreversible reaction with Fe²⁺, which mediates the deoxygenation of a non-fluorescent N-oxide to a highly fluorescent rhodamine derivative.[2][3] This chemical reaction results in a significant increase in fluorescence intensity, providing a clear and robust signal for the presence of Fe²⁺.[2][4]
Crucially, this compound exhibits minimal to no fluorescence response in the presence of ferric iron (Fe³⁺) and other biologically relevant metal ions, ensuring a high degree of specificity.[2] This selectivity is critical for distinguishing the roles of different iron oxidation states in biological processes.
Comparative Performance of Fe²⁺ Fluorescent Probes
To objectively assess the performance of this compound, we compare its key characteristics with other commercially available fluorescent probes designed for Fe²⁺ detection. The following table summarizes the available quantitative data on their specificity and fluorescence response.
| Probe | Target Ion | Mechanism | Fluorescence Fold Increase (with Fe²⁺) | Selectivity over Fe³⁺ | Excitation/Emission (nm) |
| This compound | Fe²⁺ | N-oxide deoxygenation | ~30-fold[3][4] | High (no significant response)[2] | 540 / 575[1] |
| Sithis compound | Fe²⁺ | N-oxide deoxygenation | Reported to be higher than this compound[2] | High (no significant response)[5] | ~651 / 672 |
| CoNox-1 | Fe²⁺ | N-oxide deoxygenation | - | High (no significant response)[5] | - |
| FluNox-1 | Fe²⁺ | N-oxide deoxygenation | - | High (no significant response)[5] | - |
| IP-1 | Fe²⁺ | Iron-mediated C-O bond cleavage | - | High | - |
| FerroOrange | Fe²⁺ | Specific chelation | - | High (no increase with chelated iron)[6] | 542 / 572 |
Experimental Protocols for Specificity Validation
To ensure the reliability of your findings, it is essential to validate the specificity of any fluorescent probe in your experimental setup. Here, we provide a detailed protocol for the in vitro validation of this compound's specificity for Fe²⁺ over Fe³⁺.
Objective: To quantify the fluorescence response of this compound to Fe²⁺ and Fe³⁺.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
Ferrous sulfate (B86663) (FeSO₄) or Ferrous ammonium (B1175870) sulfate solution (freshly prepared)
-
Ferric chloride (FeCl₃) solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound (e.g., 10 µM) in HEPES buffer.
-
Prepare stock solutions of FeSO₄ and FeCl₃ (e.g., 10 mM) in deionized water. Ensure the FeSO₄ solution is freshly prepared to minimize oxidation.
-
Prepare serial dilutions of Fe²⁺ and Fe³⁺ solutions in HEPES buffer to achieve a range of final concentrations (e.g., 0, 10, 20, 50, 100 µM).
-
-
Experimental Setup:
-
To the wells of the 96-well plate, add the diluted Fe²⁺ and Fe³⁺ solutions. Include a "buffer only" control.
-
To each well, add the this compound working solution to a final concentration of 1-5 µM.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~575 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with this compound and buffer only).
-
Plot the fluorescence intensity against the concentration of Fe²⁺ and Fe³⁺.
-
Calculate the fold-change in fluorescence for each condition relative to the control.
-
Expected Results: A significant, concentration-dependent increase in fluorescence intensity should be observed in the wells containing Fe²⁺. In contrast, the wells with Fe³⁺ should show a negligible change in fluorescence, confirming the high specificity of this compound for Fe²⁺.
Visualizing the Validation Workflow and Cellular Iron Transport
To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.
Caption: Workflow for validating this compound specificity for Fe²⁺ over Fe³⁺ in vitro.
References
- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Labile Iron Pool: A Comparative Guide to RhoNox-1 and Calcein-AM
For researchers, scientists, and professionals in drug development, the accurate measurement of the cellular labile iron pool (LIP) is crucial for understanding iron metabolism and its role in various pathologies. This guide provides an objective comparison of two common fluorescent probes used for this purpose: RhoNox-1 and calcein-AM, supported by experimental data and detailed protocols.
The labile iron pool represents a transient, chelatable, and redox-active fraction of intracellular iron that is essential for cellular processes but can also be toxic in excess. The choice of fluorescent probe to measure the LIP can significantly impact experimental outcomes. Here, we compare the performance of the "turn-on" probe this compound with the conventional "turn-off" probe, calcein-AM.
Mechanism of Action: A Tale of Two Probes
The fundamental difference between this compound and calcein-AM lies in their response to labile iron.
This compound is a highly selective "turn-on" fluorescent probe designed specifically for the detection of ferrous iron (Fe2+). In its native state, this compound is non-fluorescent. Upon selective reaction with Fe2+, the N-oxide group on the rhodamine scaffold is reduced, leading to a significant increase in fluorescence intensity.[1][2] This reaction-based mechanism provides high specificity for Fe2+.
Calcein-AM , on the other hand, is a "turn-off" or quenching-based probe. The acetoxymethyl (AM) ester form readily crosses the cell membrane and is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). Calcein's fluorescence is quenched upon binding to intracellular labile iron.[3][4] The amount of labile iron is inferred from the degree of fluorescence quenching, often measured by the subsequent increase in fluorescence after the addition of a strong iron chelator that displaces iron from calcein.[3]
Performance Comparison: Data-Driven Insights
The selection of a probe for LIP measurement should be based on its performance characteristics. While direct head-to-head comparative studies with extensive quantitative data in the same experimental setup are limited, a review of the available literature provides a clear picture of their respective strengths and weaknesses.
| Feature | This compound | Calcein-AM |
| Detection Principle | "Turn-on" fluorescence upon reaction with Fe2+ | Fluorescence quenching upon binding labile iron |
| Selectivity | Highly selective for Fe2+ over other metal ions.[5][6] | Binds other divalent cations, which can interfere with measurements.[7] |
| pH Sensitivity | Fluorescence is stable over a physiological pH range.[8] | Fluorescence and iron-binding are highly pH-dependent, leading to inaccurate measurements in acidic compartments like lysosomes.[3][4] |
| Measurement of Lysosomal LIP | Capable of detecting Fe2+ in acidic organelles. | Significantly underestimates or fails to detect the lysosomal LIP.[3][4] |
| Potential for Artifacts | Reaction-based, less prone to artifacts from displacement by other chelators. | As a strong iron chelator itself, it may perturb the endogenous LIP equilibrium.[3] Its degradation can be catalyzed by Fe(II) in the presence of hydrogen peroxide.[9] |
| Signal Change | Significant fluorescence increase (e.g., ~30-fold) upon reaction with Fe2+.[6] | Fluorescence quenching is measured, which can be influenced by initial fluorescence levels and background noise. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Mechanisms of this compound and Calcein-AM for labile iron detection.
Caption: Generalized experimental workflow for measuring the labile iron pool.
Experimental Protocols
Below are generalized protocols for using this compound and calcein-AM. Optimal conditions may vary depending on the cell type and experimental setup.
This compound Protocol
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips).
-
Probe Loading: Dilute the this compound stock solution in serum-free medium or buffer to a final working concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium, wash the cells, and add the this compound working solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with buffer to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For this compound, typical excitation/emission wavelengths are around 540/575 nm.
Calcein-AM Protocol
-
Reagent Preparation: Prepare a stock solution of calcein-AM in anhydrous DMSO (e.g., 1-5 mM).
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Dilute the calcein-AM stock solution in serum-free medium or buffer to a final working concentration (typically 0.1-1 µM for LIP measurement).
-
Incubation: Remove the culture medium, wash the cells, and add the calcein-AM working solution. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with buffer.
-
Initial Fluorescence Measurement (Finitial): Measure the fluorescence of the calcein-loaded cells. Typical excitation/emission wavelengths for calcein are around 494/517 nm.
-
Chelator Addition: Add a membrane-permeable, strong iron chelator (e.g., salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) or 2,2'-bipyridyl) to the cells and incubate for a short period to ensure complete chelation of iron from calcein.
-
Final Fluorescence Measurement (Ffinal): Remeasure the fluorescence.
-
Data Analysis: The difference between Ffinal and Finitial corresponds to the amount of iron that was bound to calcein and thus represents the labile iron pool.
Conclusion and Recommendation
While calcein-AM has been a widely used tool for estimating the labile iron pool, its limitations, particularly its pH sensitivity and lack of specificity, can lead to an underestimation and potential misinterpretation of the total cellular LIP.[3][4] The development of "turn-on" probes like this compound represents a significant advancement in the field.
This compound offers superior selectivity for Fe2+, is less susceptible to pH-related artifacts, and provides a direct, positive signal upon interaction with its target. This makes this compound a more reliable and accurate tool for quantifying the labile ferrous iron pool, especially when investigating iron dynamics within specific cellular compartments. For researchers aiming for precise and specific measurement of the redox-active component of the labile iron pool, this compound is the recommended choice over calcein-AM.
References
- 1. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chelation and determination of labile iron in primary hepatocytes by pyridinone fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The intracellular iron sensor calcein is catalytically oxidatively degraded by iron(II) in a hydrogen peroxide-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
RhoNox-1: A Highly Selective Fluorescent Probe for Ferrous Iron (Fe²⁺), not Nitric Oxide
A critical point of clarification for researchers, scientists, and drug development professionals: RhoNox-1 is a highly selective fluorescent probe designed for the detection of ferrous iron (Fe²⁺), not nitric oxide (NO). While the nomenclature might suggest a connection to reactive nitrogen species, extensive research and documentation confirm its specific reactivity with Fe²⁺. This guide provides a comprehensive comparison of this compound's cross-reactivity with other divalent cations and compares its performance with alternative Fe²⁺ probes.
Unparalleled Selectivity for Ferrous Iron
This compound exhibits a remarkable selectivity for Fe²⁺ over a wide range of other biologically relevant metal ions. Experimental data consistently demonstrates that the fluorescence of this compound is significantly enhanced only in the presence of ferrous iron.[1][2] Other metal ions, including other divalent cations such as Ca²⁺, Mg²⁺, and Zn²⁺, as well as the ferric iron (Fe³⁺), do not elicit a significant fluorescent response.[1][2] This high specificity is a key advantage of this compound for accurately visualizing and quantifying labile Fe²⁺ pools within cellular environments.[2][3]
The mechanism behind this selectivity lies in the Fe²⁺-mediated deoxygenation of the N-oxide group on the rhodamine scaffold of this compound.[3][4] This reaction converts the weakly fluorescent this compound into the highly fluorescent rhodamine B, leading to a "turn-on" signal.[2] This reaction is specific to the redox state of iron, with Fe²⁺ being the reactive species.[2]
Comparison of this compound with Other Divalent Cations
The following table summarizes the cross-reactivity profile of this compound with various divalent cations based on available experimental data.
| Divalent Cation | Reactivity with this compound | Fluorescence Response | Reference |
| Fe²⁺ | High | Strong fluorescence enhancement | [1][2][5] |
| Fe³⁺ | Negligible | No significant change in fluorescence | [1][2] |
| Ca²⁺ | Negligible | No significant change in fluorescence | [4] |
| Mg²⁺ | Negligible | No significant change in fluorescence | [4] |
| Zn²⁺ | Negligible | No significant change in fluorescence | [4] |
| Cu²⁺ | Negligible | No significant change in fluorescence | [4] |
| Mn²⁺ | Negligible | No significant change in fluorescence | [4] |
| Co²⁺ | Negligible | No significant change in fluorescence | [4] |
| Ni²⁺ | Negligible | No significant change in fluorescence | [4] |
Alternative Fluorescent Probes for Fe²⁺ Detection
While this compound is a leading probe for Fe²⁺ detection, several alternatives exist, each with its own characteristics.
| Probe | Principle | Selectivity | Advantages | Disadvantages |
| CoNox-1, FluNox-1, Sithis compound | N-oxide chemistry (similar to this compound) | High for Fe²⁺ | Varied spectral properties for multicolor imaging | May have different sensitivities and reaction kinetics |
| Calcein | Fluorescence quenching by Fe²⁺ | Poor; binds other divalent and trivalent cations | Commercially available and widely used | "Turn-off" response, lower selectivity |
| Phen Green SK | Fluorescence quenching by Fe²⁺ | Poor; binds other divalent cations | Cell-impermeant version available | "Turn-off" response, lower selectivity |
| IP-1 | Chelation-assisted oxidative C-O bond cleavage | Good for Fe²⁺ | Turn-on response | Different reaction mechanism |
Experimental Protocols
Metal Ion Selectivity Assay for this compound
A detailed protocol for assessing the selectivity of this compound for various metal ions can be found in the supporting information of the publication by Hirayama et al. (2013) in Chemical Science.[6] A generalized version of the protocol is as follows:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare stock solutions of various metal ion salts (e.g., 10 mM in water). The metal ions to be tested should include FeSO₄, FeCl₃, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, MnCl₂, CoCl₂, and NiCl₂.
-
Prepare a working buffer solution (e.g., 50 mM HEPES, pH 7.4).
-
-
Fluorescence Measurement:
-
In a cuvette, dilute the this compound stock solution to a final concentration of 2 µM in the HEPES buffer.
-
Add the stock solution of the respective metal ion to the this compound solution to achieve a final concentration of 20 µM (or other desired concentration).
-
Incubate the mixture at a controlled temperature (e.g., 25 °C) for a specific duration (e.g., 1 hour).
-
Measure the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength of 540 nm. The emission maximum for the product of the reaction with Fe²⁺ is typically around 575 nm.[7]
-
Repeat the measurement for each metal ion to be tested.
-
A control measurement with this compound in buffer without any added metal ions should also be performed.
-
-
Data Analysis:
-
Compare the fluorescence intensity at 575 nm for each metal ion with that of the control and the Fe²⁺ sample.
-
The results will demonstrate the relative fluorescence enhancement and thus the selectivity of this compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for testing the cross-reactivity of this compound.
Caption: Workflow for assessing this compound's metal ion selectivity.
Signaling Pathway Context: Labile Iron Pool
This compound is a valuable tool for studying the labile iron pool (LIP), which consists of chelatable and redox-active iron, primarily Fe²⁺. The LIP is implicated in various cellular processes and signaling pathways, including ferroptosis, a form of iron-dependent regulated cell death.
Caption: this compound detects labile Fe²⁺, a key player in ferroptosis.
References
- 1. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 6. rsc.org [rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Quantitative Analysis of Fe(II): RhoNox-1 vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent probe RhoNox-1 with established methods for the quantitative analysis of ferrous iron (Fe(II)). The objective is to equip researchers with the necessary information to select the most suitable analytical technique for their specific experimental needs, considering factors such as sensitivity, selectivity, and application context.
Performance Comparison of Fe(II) Quantification Methods
The selection of an appropriate method for Fe(II) quantification is critical for accurate and reliable experimental outcomes. This section presents a comparative summary of key performance metrics for this compound, the Ferrozine assay, the 1,10-Phenanthroline (B135089) method, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Method | Principle | Limit of Detection (LOD) | Linear Range | Selectivity | Primary Application |
| This compound | "Turn-on" Fluorescence | ~0.2 mM[1][2] | Semi-quantitative[1][2] | High for Fe(II) over Fe(III) and other metal ions[3][4][5] | Live-cell imaging of labile Fe(II)[4][6][7] |
| Ferrozine Assay | Colorimetric | ~1.85 µg/dL (~0.33 µM)[8] | Up to 1000 µg/dL (~179 µM)[8][9] | Can be affected by other metal ions, requires masking agents | Quantification of Fe(II) in various samples, including cultured cells[10] |
| 1,10-Phenanthroline Method | Colorimetric | As low as 10 µg/L (~0.18 µM)[11] | Obeys Beer's law[12] | Interfered by strong oxidizing agents and certain metal ions[11] | Determination of iron in water and other samples[12][13] |
| ICP-MS | Mass Spectrometry | As low as 1.5 ng/L (~0.027 nM) | Wide linear range | High, can distinguish isotopes | Trace and ultra-trace elemental analysis in biological samples[14][15][16] |
Signaling Pathway and Experimental Workflow
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing these analytical methods. The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for Fe(II) quantification.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed, step-by-step protocols for the quantification of Fe(II) using this compound, the Ferrozine assay, the 1,10-Phenanthroline method, and ICP-MS.
Quantitative Analysis of Fe(II) using this compound
This protocol is adapted for the detection of labile Fe(II) in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Suspension or adherent cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of Stock Solution: Dissolve 50 µg of this compound in 110 µL of DMSO to obtain a 1 mM stock solution.[6]
-
Preparation of Working Solution: Dilute the 1 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.[6]
-
Cell Staining (Suspension Cells): a. Centrifuge cells at 1000 x g for 3-5 minutes and discard the supernatant. b. Wash the cells twice with PBS. c. Resuspend the cells to a density of 1x10^6 cells/mL in the this compound working solution. d. Incubate at room temperature for 5-30 minutes.[6] e. Centrifuge at 400 x g for 3-4 minutes and discard the supernatant. f. Wash the cells twice with PBS. g. Resuspend the cells in serum-free cell culture medium or PBS for analysis.
-
Cell Staining (Adherent Cells): a. Culture adherent cells on sterile coverslips. b. Remove the culture medium and add 100 µL of the this compound working solution to cover the cells. c. Incubate at room temperature for 5-30 minutes.[6] d. Wash the cells twice with medium.
-
Detection: a. Observe the cells using a fluorescence microscope with excitation at approximately 540 nm and emission at 575 nm.[6] b. Alternatively, analyze the cells by flow cytometry.
Ferrozine Assay for Fe(II) Quantification
This protocol describes a colorimetric method for the determination of Fe(II).
Materials:
-
Ferrozine reagent solution
-
Hydroxylamine (B1172632) hydrochloride solution (for total iron determination)
-
Sodium acetate (B1210297) buffer
-
Standard iron solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare samples in a suitable buffer. For total iron determination, a reduction step is necessary.
-
Reagent Preparation: a. Ferrozine Reagent: Prepare a solution of Ferrozine in a suitable buffer (e.g., sodium acetate). b. Hydroxylamine Hydrochloride: (For total iron) Dissolve hydroxylamine hydrochloride in water. c. Sodium Acetate Buffer: Prepare a sodium acetate buffer to maintain the pH between 4 and 9.[9]
-
Standard Curve Preparation: a. Prepare a series of standard iron solutions of known concentrations. b. To each standard, add the Ferrozine reagent and buffer. For total iron, also add hydroxylamine hydrochloride. c. Allow the color to develop for at least 5 minutes.[17]
-
Sample Analysis: a. To the sample, add the Ferrozine reagent and buffer. For total iron, add hydroxylamine hydrochloride and incubate to reduce Fe(III) to Fe(II). b. Allow the color to develop.
-
Measurement: a. Measure the absorbance of the standards and samples at 562 nm using a spectrophotometer.[9] b. Use a reagent blank to zero the spectrophotometer.
-
Calculation: a. Plot a standard curve of absorbance versus iron concentration. b. Determine the iron concentration in the samples from the standard curve.
1,10-Phenanthroline Method for Fe(II) Quantification
This protocol outlines a classic colorimetric method for iron determination.
Materials:
-
1,10-Phenanthroline solution
-
Hydroxylamine hydrochloride solution
-
Sodium acetate solution
-
Standard iron solution
-
Spectrophotometer
Procedure:
-
Reagent Preparation: a. 1,10-Phenanthroline Solution: Dissolve 1,10-phenanthroline monohydrate in distilled water, warming if necessary.[12] b. Hydroxylamine Hydrochloride Solution: Dissolve hydroxylamine hydrochloride in distilled water.[12] c. Sodium Acetate Solution: Dissolve sodium acetate in distilled water.[12]
-
Standard Iron Solution Preparation: a. Prepare a stock solution of a known concentration of an iron salt (e.g., ferrous ammonium (B1175870) sulfate).[12] b. Prepare a series of dilutions from the stock solution to create standards.
-
Color Development: a. To an aliquot of the standard or sample, add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II). b. Add the 1,10-phenanthroline solution. c. Add sodium acetate solution to adjust the pH.[12] d. Allow the solution to stand for at least 10 minutes for the color to develop.[12]
-
Measurement: a. Measure the absorbance of the orange-red complex at 508 nm using a spectrophotometer.[12] b. Use a reagent blank containing all reagents except the iron standard for the blank measurement.
-
Quantification: a. Create a calibration curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of iron in the unknown sample from the calibration curve.
ICP-MS for Iron Quantification
This protocol provides a general overview of the steps involved in iron analysis using ICP-MS.
Materials:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
High-purity nitric acid
-
Iron standard solutions
-
Argon gas
Procedure:
-
Sample Preparation: a. Digest biological samples (cells, tissues) using high-purity nitric acid to bring the iron into solution. This step is crucial to remove the organic matrix.
-
Instrument Setup: a. Set up the ICP-MS according to the manufacturer's instructions. b. Optimize instrument parameters such as plasma power, gas flow rates, and lens voltages for iron analysis. The isotope 56Fe is commonly monitored.[15]
-
Calibration: a. Prepare a series of iron standard solutions of known concentrations in a matrix that matches the samples as closely as possible (e.g., dilute nitric acid). b. Run the standards to generate a calibration curve.
-
Sample Analysis: a. Introduce the digested samples into the ICP-MS. b. The instrument will measure the intensity of the iron isotopes.
-
Data Analysis: a. The software will use the calibration curve to calculate the concentration of iron in the samples. b. Results are typically reported in parts per billion (ppb) or µg/L.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. atlas-medical.com [atlas-medical.com]
- 9. jourilabs.com [jourilabs.com]
- 10. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 12. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 13. flinnsci.com [flinnsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Iron Redox Speciation Analysis Using Capillary Electrophoresis Coupled to Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) [frontiersin.org]
- 16. nipponsteel.com [nipponsteel.com]
- 17. kelid1.ir [kelid1.ir]
Validating RhoNox-1 Signal with Iron Chelators: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed protocols for validating the signal from the fluorescent probe RhoNox-1 using iron chelators.
While sometimes associated with nitric oxide signaling pathways due to the complex interplay of cellular redox systems, it is crucial to understand that this compound is a highly selective fluorescent probe for the detection of intracellular ferrous iron (Fe2+).[1][2][3][4][5] Validation of its signal is therefore paramount to ensure that the observed fluorescence is a true representation of labile Fe2+ levels. This guide details the use of iron chelators as a gold-standard validation method, compares common chelators, and provides experimental protocols and data presentation formats.
The Principle of this compound and the Necessity of Validation
This compound is a cell-permeable probe that exhibits weak fluorescence in its native state. In the presence of Fe2+, the N-oxide group of this compound is reduced, leading to a significant "turn-on" of a strong orange-red fluorescence.[2][6] This reaction is highly selective for Fe2+.[2][5]
However, in complex biological systems, various factors can influence fluorescence signals. Therefore, it is essential to validate that the fluorescence increase observed after applying this compound is genuinely due to its interaction with Fe2+. The most common and effective method for this is the use of a cell-permeable iron chelator. The logic is straightforward: if the this compound signal is dependent on Fe2+, then the introduction of a high-affinity Fe2+ chelator will sequester the available iron, preventing it from reacting with the probe and thus suppressing the fluorescence signal.
Comparative Analysis of Iron Chelators for this compound Signal Validation
The choice of iron chelator is critical for successful validation. The ideal chelator should be cell-permeable, have a high affinity for Fe2+, and exhibit minimal off-target effects at the concentrations used. Here, we compare two commonly used iron chelators: 2,2'-Bipyridyl (Bpy) and Deferoxamine (B1203445) (DFO).
| Feature | 2,2'-Bipyridyl (Bpy) | Deferoxamine (DFO) |
| Mechanism of Action | A bidentate ligand that forms a stable complex with Fe2+ through its two nitrogen donor atoms.[7] | A hexadentate siderophore with a very high and specific affinity for ferric iron (Fe3+), but can also chelate Fe2+.[8][9] |
| Primary Iron Target | Ferrous Iron (Fe2+)[10] | Ferric Iron (Fe3+)[8] |
| Cell Permeability | Readily cell-permeable due to its lipophilic nature.[11][12] | Generally considered less cell-permeable than Bpy, often used at higher concentrations or for longer incubation times.[13] |
| Typical Working Concentration | 50-100 µM[11] | 100 µM - 1 mM[13][14] |
| Speed of Action | Rapid, suitable for acute validation experiments.[11] | Slower, may require longer pre-incubation times.[14] |
| Considerations | Can be toxic at higher concentrations or with prolonged exposure. | Its primary affinity for Fe3+ may be a limitation for specifically validating an Fe2+ probe, although it does chelate Fe2+. |
Experimental Protocols
Below are detailed protocols for the validation of the this compound signal in cultured mammalian cells using an iron chelator.
Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2,2'-Bipyridyl (Bpy) or Deferoxamine (DFO)
-
Cells of interest cultured on a suitable imaging dish or plate
-
Fluorescence microscope or flow cytometer
Protocol 1: Validation using Fluorescence Microscopy
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide and culture overnight to allow for adherence.
-
This compound Loading:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in a serum-free cell culture medium to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Iron Chelator Treatment (Validation Step):
-
For the chelator-treated group, pre-incubate a separate set of cells with a cell-permeable iron chelator (e.g., 100 µM Bpy) for 30-60 minutes before and during this compound loading.
-
For a positive control, you can induce an increase in intracellular labile iron by treating cells with an iron source like ferric ammonium (B1175870) citrate (B86180) (FAC) or hemin, prior to this compound loading.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh imaging medium (e.g., PBS or phenol (B47542) red-free medium) to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~540/575 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cells in the different treatment groups (Control, Iron-treated, Iron-treated + Chelator).
Expected Results
| Treatment Group | Expected this compound Fluorescence | Interpretation |
| Control (untreated cells) | Low basal fluorescence | Represents the endogenous labile Fe2+ pool. |
| Iron-Treated (e.g., FAC) | High fluorescence | Increased intracellular labile Fe2+ leads to this compound activation. |
| Iron-Treated + Chelator (e.g., Bpy) | Low fluorescence (similar to control) | The chelator sequesters Fe2+, preventing this compound activation and validating the signal's iron dependency. |
| Control + Chelator | Lower than basal fluorescence | The chelator sequesters the endogenous labile Fe2+ pool. |
Visualizing the Process: Diagrams
This compound Activation by Ferrous Iron
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. abmole.com [abmole.com]
- 4. This compound | Fe²⁺ fluorescent probe | TargetMol [targetmol.com]
- 5. FeRhoNox™-1 Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. An iron chelation-based combinatorial anticancer therapy comprising deferoxamine and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of ferrous iron chelator 2,2'-dipyridyl in preventing delayed vasospasm in a primate model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular chelation of iron by bipyridyl inhibits DNA virus replication: ribonucleotide reductase maturation as a probe of intracellular iron pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of the lipid-soluble iron chelator 2,2′-dipyridyl against hemorrhagic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-oxide Based Probes for Fe(II) Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of ferrous iron (Fe(II)) is crucial for understanding its multifaceted roles in biological systems and its implications in various pathological conditions. N-oxide-based fluorescent probes have emerged as a powerful tool for the selective, real-time visualization of labile Fe(II) pools in living cells. This guide provides a comprehensive comparison of prominent N-oxide-based probes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable probe for their specific needs.
Signaling Pathway of N-oxide Based Probes
The underlying principle of N-oxide-based probes is a selective chemical reaction with Fe(II). The N-oxide moiety in the probe molecule effectively quenches its fluorescence. In the presence of Fe(II), the N-oxide is deoxygenated, leading to the restoration of the fluorophore's conjugation and a subsequent "turn-on" fluorescent signal. This reaction is highly specific to Fe(II), minimizing interference from other metal ions.
Caption: Fe(II)-mediated deoxygenation of N-oxide probes.
Performance Comparison of N-oxide Based Probes
The selection of an appropriate Fe(II) probe depends on various factors, including the desired spectral properties, sensitivity, and response time. The following table summarizes the key performance metrics of several widely used N-oxide-based probes.
| Probe | Excitation (nm) | Emission (nm) | Fluorescence Enhancement (-fold) | Quantum Yield (Φ) off/on | Molar Extinction Coefficient (ε, M-1cm-1) | Response Time | Limit of Detection (LOD) |
| CoNox-1 | 405 | 450 | 10[1] | 0.04 / 0.92[2] | 29,500[1] | ~1 hour[1] | Not sensitive enough for endogenous Fe(II)[1] |
| FluNox-1 | 488 | 515 | 30[1] | 0.08 / 0.15[2] | Not Reported | ~1 hour[1] | Not sensitive enough for endogenous Fe(II)[1] |
| SiRhoNox-1 | 630 | 650 | 60[1] | 0.08 / 0.34[2] | Not Reported | < 30 min[1] | Sensitive enough for endogenous Fe(II)[1] |
| This compound | 555 | 575 | 30[3][4] | 0.01 / >0.8[3] | Not Reported | ~1 hour[3][5] | ~0.2 µM[5] |
| FerroOrange (RhoNox-4) | 542 | 572 | >100[6] | Not Reported | Not Reported | ~30 min[7] | Not Reported |
| MDJ-O | 535 | 720 | 49 | Not Reported | Not Reported | 5 min | 3.09 µM |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are methodologies for key experiments involving N-oxide-based Fe(II) probes.
General Workflow for Live Cell Imaging of Fe(II)
This workflow outlines the typical steps for visualizing intracellular labile Fe(II) using an N-oxide-based probe.
Caption: General workflow for live-cell imaging of Fe(II).
Protocol for In Vitro Selectivity Assay
Objective: To determine the selectivity of the N-oxide probe for Fe(II) over other biologically relevant metal ions.
Materials:
-
N-oxide probe stock solution (e.g., 1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
FeSO₄ solution (e.g., 1 mM in water, freshly prepared)
-
Solutions of other metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂, MgCl₂, CaCl₂, etc.) at appropriate concentrations
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of the N-oxide probe (e.g., 2 µM) in HEPES buffer.
-
To individual wells of the 96-well plate, add the probe working solution.
-
Add the solution of Fe(II) or other metal ions to the respective wells to a final concentration (e.g., 20 µM for transition metals, 1 mM for alkali and alkaline earth metals).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the probe.
-
Compare the fluorescence intensity of the probe in the presence of different metal ions to that with Fe(II).
Protocol for Live Cell Imaging with FerroOrange
Objective: To visualize and quantify intracellular labile Fe(II) in living cells.
Materials:
-
FerroOrange stock solution (1 mM in DMSO)
-
Serum-free cell culture medium or HBSS buffer
-
Cells cultured on glass-bottom dishes or appropriate imaging plates
-
Ammonium (B1175870) iron(II) sulfate (B86663) (optional, as a positive control)
-
2,2'-bipyridyl (Bpy) (optional, as a negative control/chelator)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a 1 µM working solution of FerroOrange in serum-free medium or HBSS. This solution should be used immediately.[7]
-
Wash the cells three times with the same serum-free medium or HBSS to remove any residual serum.[7]
-
(Optional) For positive and negative controls, pre-treat cells with ammonium iron(II) sulfate or Bpy, respectively, for a designated time.
-
Add the 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[7]
-
Imaging can be performed without washing the cells to avoid leakage of the probe.[8]
-
Acquire fluorescence images using a microscope with excitation around 542 nm and emission detection around 572 nm.
-
Analyze the images to quantify the intracellular fluorescence intensity.
Conclusion
N-oxide-based probes offer a versatile and highly selective platform for the detection of Fe(II) in biological systems. Probes such as Sithis compound and FerroOrange demonstrate high sensitivity and are suitable for detecting endogenous levels of labile Fe(II). The choice of probe should be guided by the specific experimental requirements, including the desired emission color for multiplexing with other fluorescent markers and the sensitivity needed for the biological question at hand. The provided protocols offer a starting point for the successful application of these powerful tools in elucidating the intricate roles of ferrous iron in health and disease.
References
- 1. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 8. Intracellular Iron Measurement FerroOrange | CAS - Dojindo [dojindo.com]
A Comparative Guide to RhoNox-1 and Alternatives for the Detection of Labile Ferrous Iron
For researchers, scientists, and drug development professionals investigating the intricate roles of iron in biological systems, the accurate detection of labile ferrous iron (Fe2+) is paramount. This guide provides a comprehensive comparison of RhoNox-1, a widely used fluorescent probe for Fe2+, with its derivatives and other alternative probes. The information presented herein is collated from various validation studies to assist in the selection of the most suitable tool for specific research needs.
Introduction to this compound
This compound is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe2+).[1] It operates on a "turn-on" mechanism, where it remains in a non-fluorescent state until it reacts with Fe2+, generating a stable, orange-red fluorescent product.[1] This reaction is irreversible and highly selective for Fe2+ over other biologically relevant metal ions, including ferric iron (Fe3+).[2] this compound has been successfully employed to visualize and semi-quantify labile Fe2+ pools in living cells and tissue sections, with a tendency to localize in the Golgi apparatus.[1][3]
Mechanism of Action of this compound
The fluorescence of this compound is initially quenched by an N-oxide group. In the presence of Fe2+, the N-oxide is reduced, leading to the restoration of the rhodamine fluorophore's conjugation and a subsequent increase in fluorescence intensity. This reaction forms the basis of its utility as a selective Fe2+ sensor.
Caption: Mechanism of this compound activation by ferrous iron.
Comparative Analysis of this compound and its Alternatives
Several other fluorescent probes have been developed for the detection of labile Fe2+, each with distinct characteristics. The following tables provide a comparative overview of this compound, its derivatives (HMRhoNox-M and Sithis compound/FerroFarRed), and other notable alternatives.
Spectral and Performance Characteristics
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold Change (upon Fe2+ binding) | Cellular Localization | Key Features |
| This compound | 540[1][3] | 575[1][3] | 0.01 (quenched)[4] | ~30-fold[5][6] | Golgi apparatus[1][3] | First-generation turn-on probe for Fe2+, high selectivity.[4] |
| HMRhoNox-M | 550[6] | 575[3][6] | Low (non-fluorescent form) | ~60-fold[5][3][4] | Lysosomes[3][4][7] | Improved turn-on contrast compared to this compound.[5][8] |
| Sithis compound (FerroFarRed) | 575/630[6][9] | 660/665[6][9] | 0.08 (quenched)[10] | ~60-fold[6] | Endoplasmic Reticulum[9] | Far-red emission, suitable for flow cytometry.[9] |
| FerroOrange | 532 (recommended)[9] | ~570 | - | - | Cytosol | High sensitivity for ferrous ions.[9] |
| FIP-1 (FRET Iron Probe 1) | - | Ratiometric | - | - | - | FRET-based ratiometric detection of Fe2+.[6] |
| IP1 (Iron Probe 1) | 470[6] | 508[6] | - | ~6-fold[6] | - | Exploits iron-mediated oxidative C-O bond cleavage.[11] |
| COU-LIP-1 | - | - | - | - | - | Monitors labile iron pools in macrophage activation and ferroptosis.[12] |
Selectivity Profile
The selectivity of a fluorescent probe is critical for accurate measurements. This compound and its derivatives exhibit high selectivity for Fe2+ over other metal ions.
| Probe | Fe2+ | Fe3+ | Other Divalent Metals (e.g., Cu2+, Zn2+, Mn2+) |
| This compound | High[5][4] | No significant response[5][4] | No significant response[4] |
| HMRhoNox-M | High[5][3] | No significant response[5][3] | No significant response[5][3] |
| Sithis compound | High[10] | No significant response[10] | No significant response[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are summarized protocols for cell staining with this compound and HMRhoNox-M.
General Workflow for Cellular Fe2+ Detection
Caption: A generalized workflow for cellular Fe²⁺ detection.
This compound Staining Protocol for Adherent Cells
-
Preparation of this compound Stock Solution: Dissolve 50 µg of this compound in 110 µL of DMSO to obtain a 1 mM stock solution.[3]
-
Preparation of Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may need to be determined experimentally.[3]
-
Cell Staining:
-
Imaging: Mount the coverslip and observe the cells under a fluorescence microscope with appropriate filters (Ex/Em: ~540/575 nm).[3]
HMRhoNox-M Staining Protocol for Live Cells
-
Preparation of HMRhoNox-M Stock Solution: Dissolve 50 µg of HMRhoNox-M in 128 µL of DMSO to prepare a 1 mM stock solution.[4]
-
Cell Seeding: Seed cells (e.g., A549) in a suitable culture medium and grow for 24 hours.[4]
-
Experimental Treatment (Optional): Incubate cells with desired compounds (e.g., 100 µM Fe(II) or 5 µM iron-loaded transferrin) in serum-free medium for 30 minutes.[4]
-
Washing: Wash the cells three times with Hank's solution.[4]
-
Probe Incubation: Incubate the cells with 1 µM HMRhoNox-M solution in a CO2 incubator for 30 minutes.[4]
-
Counterstaining (Optional): A nuclear counterstain like DAPI can be added 10 minutes before the end of the incubation.[4]
-
Final Wash and Imaging: Wash the cells with Hank's solution and analyze using a fluorescence microscope.[4]
Conclusion
The selection of a fluorescent probe for labile Fe2+ detection is contingent upon the specific experimental requirements, including the desired cellular localization, the spectral properties compatible with available instrumentation, and the required sensitivity. This compound remains a valuable and well-validated tool, particularly for its high selectivity. Its derivatives, HMRhoNox-M and Sithis compound, offer advantages such as improved signal-to-noise ratio and far-red emission, respectively, expanding the experimental possibilities. Other alternatives like FerroOrange and FRET-based probes provide further options for researchers studying the dynamic roles of labile iron in cellular physiology and pathology. Careful consideration of the comparative data presented in this guide will aid in making an informed decision for robust and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMRhoNox-M, Fe(II)-selective fluorescent probe | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. FerroFarRed™ Labile ferrous ion detecting probe | Goryo Chemical, Inc. [goryochemical.com]
- 10. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A PET-based fluorescent probe for monitoring labile Fe(ii) pools in macrophage activations and ferroptosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for RhoNox-1
Essential Safety and Handling Information
RhoNox-1 is typically supplied as a solid and dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2][3][5] Both the compound itself and the solvent require careful handling and disposal as chemical waste. It is crucial to treat all materials that have come into contact with this compound, including stock solutions, working solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous waste.
Quantitative Data and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₀N₂O₄ | [5] |
| Molecular Weight | 458.55 g/mol | [5] |
| Excitation Wavelength (Ex) | ~540 nm | [1][2][3][5][6] |
| Emission Wavelength (Em) | ~575 nm | [1][2][3][5][6] |
| Appearance | Solid | [4] |
| Common Solvent | Dimethyl sulfoxide (DMSO) | [1][2][3][4][5] |
| Storage Temperature (Solid) | ≤ -20°C, desiccated and protected from light | [4] |
| Storage Temperature (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month), protected from light | [1] |
Experimental Protocols: A Note on Disposal
While detailed experimental protocols for the use of this compound are available from suppliers, they do not typically include disposal procedures.[1][2][3][5][6] The following disposal plan is based on general best practices for laboratory chemical waste.
Step-by-Step Disposal Plan for this compound
1. Waste Segregation and Collection:
-
Liquid Waste:
-
All solutions containing this compound, including unused working solutions and supernatant from cell-based assays, should be collected in a designated, leak-proof, and chemically compatible waste container.
-
Given that DMSO is the solvent, the waste container should be suitable for organic solvent waste.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Solid Waste:
-
All labware that has come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a separate, clearly labeled container for solid chemical waste.
-
These items should be considered chemically contaminated and not be disposed of in regular or biohazardous trash.
-
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the solvent "Dimethyl Sulfoxide," and the approximate concentration and quantity.
-
Follow your institution's specific labeling requirements.
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area, away from sources of ignition, as DMSO is combustible.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not pour this compound solutions down the drain.
-
The primary method for the final disposal of organic solvent waste is typically incineration by a licensed waste management facility.
Mandatory Visualizations
Logical Workflow for this compound Disposal
A flowchart illustrating the proper disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
